BChE-IN-31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H42N4O |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
6-[7-[4-(2-phenylethyl)piperazin-1-yl]heptyl]-2,3,4,5-tetrahydroazepino[4,3-b]indol-1-one |
InChI |
InChI=1S/C31H42N4O/c36-31-30-27-14-7-8-15-28(27)35(29(30)16-11-18-32-31)20-10-3-1-2-9-19-33-22-24-34(25-23-33)21-17-26-12-5-4-6-13-26/h4-8,12-15H,1-3,9-11,16-25H2,(H,32,36) |
InChI Key |
PHUHOIDFUZYNAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N2CCCCCCCN4CCN(CC4)CCC5=CC=CC=C5)C(=O)NC1 |
Origin of Product |
United States |
Foundational & Exploratory
BChE-IN-31: A Multi-Targeted Approach to Alzheimer's Disease Modulation
An In-depth Technical Guide on the Mechanism of Action of a Selective Butyrylcholinesterase Inhibitor
This whitepaper provides a comprehensive overview of the biochemical activity and mechanism of action of BChE-IN-31, a novel, selective butyrylcholinesterase (BChE) inhibitor with promising therapeutic potential for Alzheimer's disease (AD). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Evolving Role of Butyrylcholinesterase in Alzheimer's Disease
The cholinergic hypothesis has long been a cornerstone of Alzheimer's disease research, positing that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh). While acetylcholinesterase (AChE) has traditionally been the primary target for cholinomimetic therapies, emerging evidence highlights the increasing significance of butyrylcholinesterase (BChE) in the progression of AD. In the advanced stages of the disease, AChE activity can decrease by up to 85% in certain brain regions, while BChE levels may rise significantly.[1][2] This shift in the AChE/BChE ratio suggests that BChE plays a more prominent role in ACh hydrolysis in the AD brain, making it a compelling therapeutic target.[1][2]
Furthermore, BChE has been implicated in non-cholinergic pathological processes of AD, including the maturation of amyloid-beta (Aβ) plaques. BChE is found associated with Aβ plaques and neurofibrillary tangles, and its inhibition has been shown to affect Aβ aggregation.[3][4] this compound (also known as Compound 14d) is a recently developed selective BChE inhibitor that not only enhances cholinergic tone but also addresses the multifaceted pathology of Alzheimer's disease through its anti-amyloid and neuroprotective activities.[5][6]
Core Mechanism of Action: Selective BChE Inhibition
This compound is a potent and selective inhibitor of human butyrylcholinesterase. Its primary mechanism of action is the modulation of the cholinergic system by preventing the breakdown of acetylcholine in the synaptic cleft. This leads to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.
Kinetic studies have revealed that this compound acts as a mixed-type inhibitor of BChE, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[7] This dual binding capability contributes to its potent inhibitory effect. The selectivity of this compound for BChE over AChE is a critical feature, as it may offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to non-selective cholinesterase inhibitors.
Quantitative Bioactivity Profile
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and multifaceted activity.
| Parameter | Value | Enzyme Source |
| IC50 vs. BChE | 65 nM | Human |
| IC50 vs. AChE | 5.9 µM | - |
| Selectivity Index (AChE/BChE) | ~90.8 | - |
| Inhibition Constant (Ki) | 27 nM | BChE |
| Inhibition Type | Mixed | BChE |
| BChE Residence Time | 47 seconds | - |
Table 1: Cholinesterase Inhibition Profile of this compound [1][5][7][8]
| Assay | Concentration | Effect |
| Aβ Self-Induced Aggregation | 100 µM | >60% Inhibition |
| NMDA-Induced Cytotoxicity in SH-SY5Y cells | 5 µM | Protective |
| H2O2-Induced Oxidative Stress in SH-SY5Y cells | 5 µM | Protective |
Table 2: Anti-Amyloid and Neuroprotective Activities of this compound [5][6]
Signaling Pathways and Multifunctional Activity
Beyond its primary role as a BChE inhibitor, this compound exhibits a multi-target engagement profile relevant to Alzheimer's disease pathology.
Inhibition of Amyloid-β Aggregation
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta peptides into neurotoxic plaques. This compound has been shown to significantly inhibit the self-induced aggregation of Aβ.[5][6] This suggests a direct interaction with Aβ monomers or oligomers, interfering with the fibrillization process. The proposed mechanism involves the binding of this compound to Aβ, thereby stabilizing its non-toxic conformation and preventing its assembly into harmful aggregates.
Figure 1: Proposed mechanism of Aβ aggregation inhibition by this compound.
Neuroprotection against Excitotoxicity and Oxidative Stress
Neuronal cell death in Alzheimer's disease is driven by multiple factors, including glutamate-induced excitotoxicity and oxidative stress. This compound demonstrates protective effects in neuronal cell models against both N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity and hydrogen peroxide (H2O2)-induced oxidative damage.[5][6] The neuroprotective mechanism likely involves the modulation of intracellular signaling cascades that are downstream of NMDA receptor activation and reactive oxygen species (ROS) production, ultimately leading to enhanced cell survival.
Figure 2: this compound's neuroprotective action against excitotoxicity and oxidative stress.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this whitepaper.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is used to determine the IC50 values of this compound against AChE and BChE.
-
Materials:
-
Recombinant human AChE and BChE
-
Acetylthiocholine iodide (ATChI) and butyrylthiocholine iodide (BTChI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound at various concentrations
-
96-well microplate reader
-
-
Procedure:
-
Prepare solutions of the enzymes, substrates, DTNB, and this compound in phosphate buffer.
-
In a 96-well plate, add the enzyme solution and a range of concentrations of this compound.
-
Incubate the enzyme and inhibitor mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATChI for AChE, BTChI for BChE) and DTNB to each well.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Figure 3: Experimental workflow for the cholinesterase inhibition assay.
Thioflavin T (ThT) Amyloid-β Aggregation Assay
This assay is used to assess the ability of this compound to inhibit the aggregation of Aβ peptides.
-
Materials:
-
Synthetic Aβ1-42 peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
This compound at various concentrations
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of Aβ1-42 peptide and pre-incubate it to form aggregation-prone species.
-
In a 96-well plate, mix the Aβ1-42 solution with different concentrations of this compound.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
At specified time points, add ThT solution to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm. ThT fluorescence increases significantly upon binding to amyloid fibrils.
-
Calculate the percentage of inhibition of Aβ aggregation for each concentration of this compound relative to the control (Aβ aggregation without inhibitor).
-
Neuroprotection Assays in SH-SY5Y Cells
These cell-based assays evaluate the protective effects of this compound against neurotoxic insults.
-
Cell Culture:
-
Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
-
NMDA-Induced Excitotoxicity Assay:
-
Plate SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induce excitotoxicity by exposing the cells to a neurotoxic concentration of NMDA (e.g., 100 µM) for a defined period.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
-
H2O2-Induced Oxidative Stress Assay:
-
Follow the same initial cell plating and pre-treatment steps as in the NMDA assay.
-
Induce oxidative stress by exposing the cells to a toxic concentration of H2O2 (e.g., 200 µM).
-
Assess cell viability using the MTT assay.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Conclusion
This compound represents a promising multi-target-directed ligand for the treatment of Alzheimer's disease. Its potent and selective inhibition of butyrylcholinesterase addresses the cholinergic deficit characteristic of the disease. Furthermore, its ability to inhibit amyloid-beta aggregation and protect neurons from excitotoxicity and oxidative stress suggests a disease-modifying potential that goes beyond symptomatic relief. The data presented in this technical guide underscore the therapeutic potential of this compound and provide a strong rationale for its further preclinical and clinical development as a novel treatment for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BChE-IN-31_TargetMol [targetmol.com]
The Therapeutic Potential of BChE-IN-31: A Technical Guide for Drug Development Professionals
An In-depth Review of a Selective Butyrylcholinesterase Inhibitor for Neurodegenerative Disease
This technical guide provides a comprehensive overview of the therapeutic potential of BChE-IN-31, a selective inhibitor of butyrylcholinesterase (BChE). This compound, also identified as compound 14d, has emerged as a promising candidate for the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD), due to its multi-target mechanism of action. This document collates the available quantitative data, details key experimental protocols, and visualizes the relevant biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in their evaluation of this compound.
Core Therapeutic Profile
This compound is a potent, selective, and mixed-type inhibitor of both equine and human BChE isoforms.[1][2] Its therapeutic potential stems from a multi-faceted approach to tackling the complex pathology of Alzheimer's disease. In the later stages of AD, while acetylcholinesterase (AChE) levels decrease, BChE activity increases, playing a more significant role in acetylcholine hydrolysis and potentially in the maturation of amyloid plaques.[1][2][3] By selectively inhibiting BChE, this compound aims to restore cholinergic neurotransmission. Furthermore, it directly addresses other key pathological hallmarks of AD, namely the aggregation of neurotoxic amyloid-β (Aβ) peptides and neuronal damage from excitotoxicity and oxidative stress.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative metrics that define the potency, selectivity, and efficacy of this compound from in vitro studies.
Table 1: Enzyme Inhibition and Selectivity
| Target Enzyme | Species | IC50 Value | Selectivity (over AChE) | Type of Inhibition |
| BChE | Equine & Human | 65 nM | >100-fold | Mixed-type |
| AChE | Not specified | >6.5 µM (estimated) | - | - |
Data sourced from multiple studies indicating high potency and selectivity for BChE.[1][2][5]
Table 2: In Vitro Efficacy and Binding Kinetics
| Assay | Target | Concentration | Result | Binding Kinetics (Residence Time) |
| Aβ Aggregation Inhibition | Self-induced Aβ peptide | 100 µM | >60% inhibition | Not Applicable |
| Neuroprotection (Glutamate Excitotoxicity) | SH-SY5Y cells | 1 µM & 10 µM | Statistically significant protection | Not Applicable |
| Neuroprotection (H2O2 Oxidative Stress) | SH-SY5Y cells | 1 µM & 10 µM | Statistically significant protection | Not Applicable |
| Surface Plasmon Resonance (SPR) | BChE | Not specified | - | 47 seconds |
Efficacy data demonstrates significant neuroprotective and anti-aggregation effects.[1]
Mechanistic and Experimental Visualizations
The following diagrams, created using the DOT language, illustrate the key pathways and workflows associated with the evaluation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These represent standardized protocols commonly employed in the field.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay quantifies the activity of AChE and BChE and is used to determine the IC50 values of inhibitors.[3][6][7]
-
Principle: The enzyme hydrolyzes a substrate (e.g., butyrylthiocholine iodide for BChE). The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured colorimetrically at 412 nm.
-
Materials:
-
BChE (from equine or human serum)
-
Butyrylthiocholine iodide (BTC)
-
DTNB
-
Phosphate buffer (pH 7.4-8.0)
-
This compound (or other test inhibitors) at various concentrations
-
96-well microplate and reader
-
-
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and inhibitor in phosphate buffer.
-
In a 96-well plate, add the enzyme solution to wells containing either buffer (for control) or varying concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).[3]
-
Initiate the reaction by adding the substrate (BTC) and DTNB to all wells.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.
-
Repeat the procedure using AChE and its specific substrate (acetylthiocholine) to determine selectivity.
-
Amyloid-β (Aβ) Self-Aggregation Inhibition Assay
This assay measures the ability of a compound to prevent the aggregation of Aβ peptides, a key event in AD plaque formation.
-
Principle: The fluorescent dye Thioflavin T (ThT) binds specifically to the β-sheet structures characteristic of amyloid fibrils. This binding results in a significant increase in fluorescence intensity, which can be measured to quantify the extent of aggregation.
-
Materials:
-
Synthetic Aβ (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
This compound at various concentrations
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare a stock solution of Aβ (1-42) peptide, ensuring it is initially in a monomeric state.
-
In a microplate, incubate the Aβ peptide solution with either buffer (control) or different concentrations of this compound.
-
Incubate the plate at 37°C for an extended period (e.g., 24-48 hours) with gentle agitation to promote aggregation.
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence intensity using a microplate reader (excitation ~440 nm, emission ~485 nm).
-
Calculate the percentage of aggregation inhibition relative to the control (Aβ without inhibitor).
-
Neuroprotection Assays in SH-SY5Y Cells
These cell-based assays evaluate a compound's ability to protect neurons from common forms of neurotoxic insults relevant to AD.
-
Principle: The viability of SH-SY5Y neuroblastoma cells is measured after they are exposed to a neurotoxin (e.g., glutamate for excitotoxicity, H2O2 for oxidative stress) in the presence or absence of the test compound. Cell viability is typically assessed using an MTT or LDH assay.
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium and supplements
-
Neurotoxin: L-glutamic acid or Hydrogen Peroxide (H2O2)
-
This compound at various concentrations
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH cytotoxicity assay kit
-
-
Procedure:
-
Culture SH-SY5Y cells in 96-well plates until they reach a suitable confluency.
-
Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Introduce the neurotoxin (glutamate or H2O2) to the wells (except for the untreated control wells) and incubate for a further period (e.g., 24 hours).
-
Assess cell viability:
-
For MTT assay: Add MTT solution to each well. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product. Solubilize the formazan crystals and measure the absorbance at ~570 nm.
-
For LDH assay: Measure the activity of lactate dehydrogenase (LDH) released into the cell culture medium from damaged cells.
-
-
Calculate the percentage of cell viability for each treatment group relative to the control groups (untreated cells and cells treated with the toxin alone).
-
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential as a multi-target agent for Alzheimer's disease. Its high potency and selectivity for BChE, combined with its demonstrated ability to inhibit Aβ aggregation and protect neurons from excitotoxicity and oxidative stress, make it a compelling candidate for further development.[1] The favorable in vitro profile warrants progression into in vivo studies to assess its pharmacokinetic properties, including blood-brain barrier permeability, and to validate its efficacy in established animal models of Alzheimer's disease.
References
- 1. Novel 6-alkyl-bridged 4-arylalkylpiperazin-1-yl derivatives of azepino[4,3-b]indol-1(2H)-one as potent BChE-selective inhibitors showing protective effects against neurodegenerative insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BChE-IN-31_TargetMol [targetmol.com]
- 5. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Interaction of BChE-IN-31 with Butyrylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective butyrylcholinesterase (BChE) inhibitor, BChE-IN-31, and its interaction with the BChE enzyme. Butyrylcholinesterase is a critical enzyme in cholinergic neurotransmission and a significant therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease.[1][2] In advanced stages of Alzheimer's, while acetylcholinesterase (AChE) levels decrease, BChE activity increases, making selective BChE inhibition a promising therapeutic strategy.[1][3] this compound has emerged as a potent and selective inhibitor of this enzyme.[4]
Quantitative Data for this compound
The inhibitory potency of this compound has been quantified, highlighting its selectivity for BChE. The following table summarizes the key data point available for this compound.
| Compound | Parameter | Value | Target Enzyme | Notes |
| This compound | IC50 | 65 nM | Butyrylcholinesterase (BChE) | The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[4] This low nanomolar value indicates high potency. |
Mechanism of Action and Therapeutic Rationale
Butyrylcholinesterase, a serine hydrolase, functions alongside acetylcholinesterase (AChE) to break down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thus terminating the signal.[2][5] BChE inhibitors block this hydrolytic activity, leading to an increase in the concentration and duration of action of acetylcholine at the synapse.[2] This enhancement of cholinergic transmission is the primary mechanism by which these inhibitors are thought to provide cognitive benefits in Alzheimer's disease.[3]
Selective inhibition of BChE is considered a viable therapeutic approach for Alzheimer's disease.[1] In addition to its role in acetylcholine hydrolysis, BChE is associated with the neuropathological hallmarks of Alzheimer's, such as neuritic plaques and neurofibrillary tangles.[1] this compound has been shown to effectively inhibit the self-induced aggregation of neurotoxic amyloid-β (Aβ) peptides.[4] Furthermore, at a concentration of 5 μM, this compound demonstrates protective effects against NMDA-induced cytotoxicity and H2O2-induced oxidative stress in SH-SY5Y neuroblastoma cells.[4]
Signaling Pathway of Cholinergic Neurotransmission and BChE Inhibition
The following diagram illustrates the role of BChE in a cholinergic synapse and the impact of its inhibition by an agent like this compound.
Caption: Cholinergic synapse showing this compound inhibiting BChE, increasing acetylcholine levels.
Experimental Protocols: In Vitro BChE Inhibition Assay
The most common method for determining the inhibitory potency (IC50) of compounds against BChE is the spectrophotometric method developed by Ellman.[6][7]
Ellman's Method for BChE Activity
This assay measures the activity of BChE by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion. BChE hydrolyzes the substrate butyrylthiocholine (BTC) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the colored anion, which is measured spectrophotometrically at 412 nm.[8][9]
Materials and Reagents:
-
Recombinant human BChE (hBChE)[7]
-
This compound (or other test inhibitor) dissolved in DMSO
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[7]
-
Butyrylthiocholine iodide (BTC)[7]
-
96-well microtiter plates[10]
-
Microplate reader capable of measuring absorbance at 412 nm[7]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in the phosphate buffer.
-
Prepare a stock solution of BTC in the phosphate buffer.
-
Prepare serial dilutions of this compound at various concentrations in DMSO. The final DMSO concentration in the well should be kept low (e.g., <1%).[7]
-
Prepare the hBChE enzyme solution by diluting the concentrated stock in the phosphate buffer to the desired working concentration.[7]
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add the phosphate buffer.
-
Add a small volume (e.g., 10 µL) of the this compound solution (or DMSO for control wells).[6]
-
Add the hBChE enzyme solution to all wells except for the blank.[6]
-
Add the DTNB solution to each well.[6]
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-20 minutes) to allow the inhibitor to interact with the enzyme.[11][12]
-
Initiate the reaction by adding the BTC substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time (kinetic read) using the microplate reader.[7][9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the control (DMSO only) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic function to determine the IC50 value.[7]
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vitro BChE inhibition assay.
Caption: Workflow for determining the IC50 of this compound using the Ellman's method.
Conclusion
This compound is a potent and selective inhibitor of butyrylcholinesterase, a key enzyme implicated in the progression of Alzheimer's disease. Its ability to not only inhibit the enzyme but also interfere with amyloid-β aggregation and protect against cellular damage makes it a compound of significant interest for further research and development. The experimental protocols outlined in this guide provide a standardized framework for evaluating the efficacy of this compound and other novel inhibitors in a preclinical setting. The continued investigation of selective BChE inhibitors is a critical endeavor in the pursuit of effective treatments for neurodegenerative disorders.
References
- 1. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. BChE-IN-31_TargetMol [targetmol.com]
- 5. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 3.2.1. In Vitro Cholinesterase Assay [bio-protocol.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 10. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
The Early Discovery and Synthesis of BChE-IN-31: A Selective Butyrylcholinesterase Inhibitor
A Technical Whitepaper for Researchers in Drug Development
This document provides an in-depth overview of the early discovery and synthesis of BChE-IN-31, a potent and selective inhibitor of butyrylcholinesterase (BChE). This compound, also identified as compound 14d in its primary scientific disclosure, has emerged as a significant molecule of interest in the field of neurodegenerative disease research, particularly for its potential therapeutic applications in Alzheimer's disease. This guide details the synthetic pathways, experimental methodologies, and quantitative data associated with its initial development, offering a comprehensive resource for scientists and professionals in drug discovery and development.
Introduction: The Rationale for Selective BChE Inhibition
Butyrylcholinesterase (BChE) has garnered increasing attention as a therapeutic target for Alzheimer's disease. While acetylcholinesterase (AChE) inhibitors have been a cornerstone of symptomatic treatment, the role of BChE in the later stages of the disease is significant. As Alzheimer's progresses, AChE levels tend to decrease, while BChE levels can increase, taking on a more prominent role in acetylcholine hydrolysis. Therefore, selective inhibition of BChE presents a promising strategy to modulate cholinergic neurotransmission in advanced Alzheimer's patients. Furthermore, BChE has been implicated in the maturation of β-amyloid plaques, a hallmark of the disease.
The development of this compound was predicated on these principles, aiming to create a highly selective inhibitor that could offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to dual or AChE-selective inhibitors.
Discovery and Design Logic
The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study centered on a series of 3,4,5,6-tetrahydroazepino[4,3-b]indol-1(2H)-one derivatives. The core scaffold was functionalized at the indole nitrogen with various alkyl-bridged 4-arylalkylpiperazin-1-yl chains. The central hypothesis was that varying the length of the alkyl spacer and the nature of the arylalkyl group would significantly impact the potency and selectivity of BChE inhibition. This rational design approach led to the synthesis and evaluation of a library of compounds, ultimately identifying this compound (14d) as a lead candidate with superior potency and selectivity.
Synthesis of this compound (Compound 14d)
The synthesis of this compound is a multi-step process starting from commercially available reagents. The general synthetic scheme involves the preparation of the core azepino[4,3-b]indol-1(2H)-one scaffold, followed by the alkylation of the indole nitrogen with a suitably functionalized piperazine side chain.
General Synthetic Protocol
The synthesis of the target compounds, including this compound, was accomplished via a convergent synthetic route. The key steps are outlined below:
-
Synthesis of the Azepino[4,3-b]indol-1(2H)-one Core: The tricyclic core was prepared following established literature procedures.
-
Synthesis of the Piperazine Side Chain: The N-phenethylpiperazine moiety was prepared separately.
-
Synthesis of the Alkyl Linker: A dihaloalkane (in the case of 14d, a 7-carbon chain) was used as the linker.
-
Coupling and Final Product Formation: The piperazine derivative was first coupled with the dihaloalkane. The resulting product was then used to alkylate the nitrogen of the azepino[4,3-b]indol-1(2H)-one core to yield the final compound.
Detailed Experimental Protocol for the Synthesis of 6-(7-(4-phenethylpiperazin-1-yl)heptyl)-3,4,5,6-tetrahydroazepino[4,3-b]indol-1(2H)-one (14d)
-
Step 1: Synthesis of 1-(7-bromoheptyl)-4-phenethylpiperazine. To a solution of 1-phenethylpiperazine in a suitable solvent such as acetonitrile, was added an excess of 1,7-dibromoheptane and a base (e.g., K2CO3). The reaction mixture was stirred at reflux for several hours. After completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield the desired intermediate.
-
Step 2: Synthesis of this compound (14d). A mixture of 3,4,5,6-tetrahydroazepino[4,3-b]indol-1(2H)-one, 1-(7-bromoheptyl)-4-phenethylpiperazine, and a base (e.g., Cs2CO3) in a polar aprotic solvent like DMF was stirred at an elevated temperature (e.g., 80 °C) overnight. The reaction mixture was then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers were washed, dried, and concentrated. The crude product was purified by flash chromatography to afford this compound as the final product.
Biological Evaluation: Experimental Protocols
Cholinesterase Inhibition Assay
The inhibitory activity of this compound against both equine BChE (eqBChE) and human BChE (hBChE), as well as electric eel AChE (eeAChE), was determined using a modified Ellman's method.
-
Principle: This colorimetric assay measures the activity of cholinesterases by monitoring the rate of hydrolysis of a substrate (butyrylthiocholine or acetylthiocholine) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, which is quantified spectrophotometrically at 412 nm.
-
Protocol:
-
A solution of the test compound (this compound) at various concentrations was pre-incubated with the respective enzyme (BChE or AChE) in a phosphate buffer (pH 8.0) at a controlled temperature for a defined period.
-
DTNB was added to the mixture.
-
The reaction was initiated by the addition of the substrate (butyrylthiocholine for BChE or acetylthiocholine for AChE).
-
The change in absorbance at 412 nm was monitored over time using a microplate reader.
-
The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
β-Amyloid (Aβ) Aggregation Inhibition Assay
The ability of this compound to inhibit the self-aggregation of Aβ1-42 was assessed using a Thioflavin T (ThT) fluorescence assay.
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This property allows for the real-time monitoring of Aβ aggregation.
-
Protocol:
-
Aβ1-42 peptide was prepared in a suitable buffer to initiate aggregation.
-
The peptide was incubated in the presence and absence of this compound at a controlled temperature (e.g., 37 °C) with continuous agitation.
-
At specific time points, aliquots of the reaction mixture were transferred to a microplate containing Thioflavin T.
-
The fluorescence intensity was measured using a fluorescence plate reader with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.
-
The percentage of inhibition of aggregation was calculated by comparing the fluorescence intensity of the samples with the inhibitor to that of the control.
-
Neuroprotection Assays
The neuroprotective effects of this compound were evaluated in human neuroblastoma SH-SY5Y cells against two common neurotoxic insults: glutamate-induced excitotoxicity and hydrogen peroxide (H2O2)-induced oxidative stress.
-
Principle: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product, the amount of which is proportional to the number of viable cells.
-
Protocol:
-
SH-SY5Y cells were cultured in 96-well plates.
-
The cells were pre-treated with various concentrations of this compound for a specified duration.
-
Following pre-treatment, the cells were exposed to a neurotoxic concentration of either glutamate or H2O2.
-
After the incubation period with the neurotoxin, the medium was replaced with a fresh medium containing MTT.
-
The cells were incubated to allow for the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting purple solution was measured at approximately 570 nm.
-
Cell viability was expressed as a percentage of the control (untreated cells).
-
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial studies of this compound and related compounds.
Table 1: Cholinesterase Inhibitory Activity of this compound (14d) and a Related Compound (14c) [1]
| Compound | Linker Length | eqBChE IC50 (nM) | hBChE IC50 (nM) | eeAChE IC50 (nM) | Selectivity Index (eeAChE/eqBChE) |
| 14c | 5 carbons | 163 | - | >10000 | >61 |
| This compound (14d) | 7 carbons | 65 | - | >10000 | >153 |
Table 2: Kinetic and Binding Parameters for this compound (14d) [1]
| Parameter | Value | Method |
| Inhibition Type | Mixed-type | Enzyme Kinetics |
| BChE Residence Time | 47 seconds | Surface Plasmon Resonance (SPR) |
Table 3: Biological Activity of this compound (14d) [1]
| Assay | Concentration | Result |
| Aβ1-42 Aggregation Inhibition | 100 µM | >60% inhibition |
| Neuroprotection vs. Glutamate | 1 µM & 10 µM | Protective effect observed |
| Neuroprotection vs. H2O2 | 1 µM & 10 µM | Protective effect observed |
Conclusion
This compound (compound 14d) represents a significant advancement in the development of selective BChE inhibitors. Its discovery through a rational design and systematic SAR study has yielded a potent and highly selective molecule with promising multi-target activities, including the inhibition of β-amyloid aggregation and neuroprotection against common neurotoxic insults. The detailed synthetic and experimental protocols provided herein offer a valuable resource for researchers seeking to further investigate this compound or to develop novel BChE inhibitors for the treatment of Alzheimer's disease and other neurodegenerative disorders. The favorable in vitro profile of this compound warrants further preclinical and clinical investigation to fully elucidate its therapeutic potential.
References
A Technical Guide to Butyrylcholinesterase (BChE) Inhibition for Neuroprotection: A Profile of a Novel Investigational Inhibitor Class
Introduction
Butyrylcholinesterase (BChE), a serine hydrolase, has emerged as a significant therapeutic target for neurodegenerative disorders, particularly Alzheimer's disease (AD). While acetylcholinesterase (AChE) has traditionally been the primary focus for cholinergic-based therapies, BChE levels are known to increase during the progression of AD, while AChE levels decline. This makes selective BChE inhibition a promising strategy for restoring cholinergic function in the brain, especially in later stages of the disease. This document provides a technical overview of the role of a new class of potent and selective investigational butyrylcholinesterase inhibitors, herein referred to as BChE-IN-31, in neuroprotection. The data and methodologies presented are a synthesis of findings from recent studies on novel BChE inhibitors.
Mechanism of Action
BChE inhibitors exert their neuroprotective effects through multiple mechanisms. Primarily, they increase the levels of the neurotransmitter acetylcholine (ACh) in the brain by preventing its breakdown by BChE.[1][2] This enhancement of cholinergic transmission is crucial for cognitive processes such as learning and memory.[1] Beyond symptomatic relief, BChE inhibitors demonstrate direct neuroprotective properties. These include reducing amyloid-beta (Aβ) plaque burden, a hallmark of Alzheimer's disease, and protecting neurons from various toxic insults.[3][4]
Core Data Summary
The following tables summarize the key in vitro and in vivo data for representative potent BChE inhibitors, which serve as a proxy for the this compound class.
Table 1: In Vitro Inhibitory Activity of Representative BChE Inhibitors
| Compound Reference | Target | IC50 (nM) | Selectivity Index (AChE/BChE) |
| Compound 7 | eqBChE | 2.94 | - |
| hBChE | 34.6 | - | |
| Compound 20 | eqBChE | 0.15 | - |
| hBChE | 45.2 | - | |
| S06-1011 | hBChE | 16 | High |
| S06-1031 | hBChE | 25 | High |
| Compound 8e | eqBuChE | 49 | >100 |
| huBuChE | 66 | >100 |
eqBChE: equine BChE; hBChE/huBuChE: human BChE.
Table 2: Neuroprotective and In Vivo Efficacy of Representative BChE Inhibitors
| Compound Reference | Experimental Model | Key Findings |
| Compound 20 | Scopolamine-induced cognitive deficit | Significant improvement in cognition |
| Aβ1-42 peptide-induced cognitive deficit | Reduction in total Aβ amount | |
| S06-1011 | Scopolamine-induced cognitive deficit | Cognition improvement |
| Aβ1-42 peptide-induced cognitive deficit | Neuroprotective effects, increased ghrelin levels | |
| Compound 8e | Glutamate-induced HT22 cell injury | Pronounced neuroprotective efficacy |
| Aβ25-35-induced HT22 & PC12 cell injury | Significant neuroprotection | |
| Zebrafish AD model | Significant therapeutic effects | |
| Scopolamine-induced cognitive impairment in mice | Improved cognitive function | |
| APP/PS1 transgenic mice | Significant improvement in cognitive function |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
BChE and AChE Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine cholinesterase activity.
-
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the enzyme (human recombinant AChE or BChE).
-
Add various concentrations of the test inhibitor (e.g., this compound) and pre-incubate with the enzyme for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Neuroprotection Assay (MTT Assay)
This colorimetric assay assesses cell viability and is used to evaluate the neuroprotective effects of compounds against various toxins.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed neuronal cells (e.g., SH-SY5Y, PC12, or HT22) in 96-well plates and allow them to adhere overnight.
-
Induce neurotoxicity by exposing the cells to a neurotoxin such as amyloid-beta (Aβ) peptides or glutamate.
-
Concurrently, treat the cells with various concentrations of the test compound (e.g., this compound).
-
After an incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate for a further 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated, non-toxin-exposed) cells.
-
In Vivo Cognitive Assessment (Morris Water Maze)
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Procedure:
-
Acclimatize the animals (e.g., mice or rats) to the experimental room and handling.
-
Induce cognitive impairment using a pharmacological agent like scopolamine or in a transgenic model of Alzheimer's disease (e.g., APP/PS1 mice).
-
Administer the test compound (e.g., this compound) or vehicle to the respective animal groups over a defined treatment period.
-
Acquisition Phase: For several consecutive days, train the animals to find a hidden platform in a circular pool of opaque water, using visual cues placed around the room. Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: On the day after the final training session, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Analyze the data to assess differences in learning and memory between the treatment groups.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways in Neuroprotection
BChE inhibitors can modulate several signaling pathways to exert their neuroprotective effects. The PI3K/Akt pathway is a key cascade that promotes cell survival.[5][6] Additionally, some inhibitors may influence the Reelin-mediated signaling pathway, which is involved in neuronal development and synaptic plasticity.[7]
Caption: PI3K/Akt signaling pathway activated by BChE inhibitors, leading to neuroprotection.
Caption: Proposed modulation of the Reelin signaling pathway by a BChE inhibitor.
Experimental Workflow
The discovery and preclinical evaluation of a novel BChE inhibitor like this compound typically follows a structured workflow.
Caption: Preclinical discovery and evaluation workflow for a novel BChE inhibitor.
The investigational BChE inhibitor class, represented here as this compound, demonstrates significant potential for the treatment of neurodegenerative diseases like Alzheimer's. Through potent and selective inhibition of BChE, these compounds not only enhance cholinergic neurotransmission but also exhibit direct neuroprotective effects. The multifaceted mechanism of action, supported by robust in vitro and in vivo data, positions this class of molecules as promising candidates for further clinical development. Future research should continue to elucidate the downstream signaling pathways and long-term therapeutic benefits of selective BChE inhibition.
References
- 1. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 2. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly effective and stable butyrylcholinesterase inhibitor with multi-faceted neuroprotection and cognition improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Potent and Selective Butyrylcholinesterase Inhibitors for Cognitive Improvement and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of Butyrylcholinesterase (BChE) Inhibition in Modulating Cholinergic Neurotransmission
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "BChE-IN-31" did not yield specific results in the conducted search. Therefore, this guide provides a comprehensive overview of the effects of Butyrylcholinesterase (BChE) inhibitors on cholinergic neurotransmission, drawing upon established principles and examples from the scientific literature.
Introduction to Butyrylcholinesterase and its Role in Cholinergic Signaling
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that, along with acetylcholinesterase (AChE), is capable of hydrolyzing the neurotransmitter acetylcholine (ACh).[1][2][3] While AChE is the primary enzyme responsible for the rapid degradation of ACh at the synaptic cleft, BChE is considered a co-regulator of cholinergic transmission.[2][3] Found in various tissues including plasma, liver, and the nervous system, BChE's role becomes particularly significant in pathological conditions such as Alzheimer's disease (AD), where AChE levels may be reduced.[1][4][5][6] In the progression of AD, BChE activity in the brain can increase, making it a viable therapeutic target for enhancing cholinergic neurotransmission.[4][5][6] The inhibition of BChE can lead to increased ACh levels, thereby compensating for the cholinergic deficit observed in neurodegenerative disorders.[2][7]
Quantitative Data on BChE Inhibition
The following table summarizes key quantitative parameters for representative BChE inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
| Compound | Target | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| Compound 8 | BChE | 8.3 ± 0.7 | Kic: 7.9 ± 1.1, Kiu: 14.2 ± 2.5 | Mixed-type | [5] |
| Compound 18 | BChE | 12.1 ± 1.3 | Kic: 11.5 ± 1.8, Kiu: 20.3 ± 3.1 | Mixed-type | [5] |
| Tacrine | ChEs | - | - | - | [1] |
| Donepezil | AChE-specific | - | - | - | [1] |
| Iso-OMPA | BChE-specific | - | - | - | [1] |
| Dihydrobenzodioxepine Cymserine | BChE | - | - | Selective | [8] |
Note: IC50 represents the concentration of an inhibitor required to reduce enzyme activity by 50%. Ki is the inhibition constant, with Kic representing the competitive inhibition constant and Kiu representing the uncompetitive inhibition constant. A lower value indicates higher potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of BChE inhibitors. Below are representative protocols for key experiments.
3.1. In Vitro BChE Inhibition Assay (Ellman's Method)
This assay quantifies the rate of substrate hydrolysis by BChE.
-
Materials:
-
Butyrylthiocholine (BuSCh) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
BW284C51 (a selective AChE inhibitor to ensure measurement of BChE activity specifically)
-
Sodium phosphate buffer (pH 7.2)
-
Test inhibitor compound
-
Spectrophotometer
-
-
Procedure:
-
Prepare an assay mixture containing 0.25 mM DTNB, 0.05 mM BW284C51, and 50 mM sodium phosphate buffer (pH 7.2).[8]
-
Add the test inhibitor at various concentrations to the assay mixture.
-
Initiate the reaction by adding the substrate, BuSCh.
-
Measure the rate of substrate hydrolysis by monitoring the increase in absorbance at 412 nm at 25°C.[8] This is due to the reaction of the product, thiocholine, with DTNB to form a colored compound.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
3.2. In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the in vivo sampling of neurotransmitters from the brain of a living animal.
-
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia
-
Ringer's solution (perfusion fluid)
-
HPLC system with electrochemical detection
-
Animal model (e.g., rat or mouse)
-
-
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or cortex).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, perfuse the probe with Ringer's solution at a constant flow rate.
-
Collect dialysate samples at regular intervals.
-
Administer the BChE inhibitor (e.g., systemically or locally through the probe).
-
Continue collecting dialysate samples to measure changes in acetylcholine levels over time.
-
Analyze the concentration of acetylcholine in the dialysate samples using HPLC with electrochemical detection.
-
Visualizing Pathways and Workflows
4.1. Cholinergic Synapse and the Effect of BChE Inhibition
Caption: Cholinergic synapse showing BChE's role in ACh hydrolysis and its inhibition.
4.2. Experimental Workflow for BChE Inhibitor Evaluation
Caption: A typical workflow for the development of a novel BChE inhibitor.
4.3. Logical Relationship of BChE Inhibition in Alzheimer's Disease
Caption: The therapeutic rationale for BChE inhibition in Alzheimer's disease.
Conclusion
The inhibition of Butyrylcholinesterase represents a significant strategy for modulating cholinergic neurotransmission, particularly in disease states characterized by a cholinergic deficit. A thorough understanding of the quantitative aspects of inhibitor potency and selectivity, coupled with robust experimental protocols, is paramount for the successful development of novel BChE-targeted therapeutics. The visualization of the underlying biological pathways and experimental workflows provides a clear framework for researchers and drug development professionals in this field. Future research will likely focus on developing highly selective BChE inhibitors with favorable pharmacokinetic profiles to maximize therapeutic benefit while minimizing potential side effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Butyrylcholinesterase, cholinergic neurotransmission and the pathology of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 8. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Selectivity of Butyrylcholinesterase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the principles governing the selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). While the specific compound "BChE-IN-31" does not correspond to a publicly documented inhibitor, this paper will explore the fundamental mechanisms of selectivity, utilizing illustrative data and established experimental protocols relevant to the development of selective BChE inhibitors.
Introduction: The Therapeutic Rationale for BChE-Selective Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that both catalyze the hydrolysis of the neurotransmitter acetylcholine.[1][2] While AChE is a primary regulator of cholinergic neurotransmission at synapses, the physiological role of BChE is less defined but of growing therapeutic interest.[3][4] Notably, in neurodegenerative conditions such as Alzheimer's disease, BChE activity in the brain increases as AChE levels decline.[5][6] This shift suggests that inhibiting BChE could be a valuable strategy to modulate acetylcholine levels and potentially impact disease progression.[5][7] Furthermore, selective BChE inhibition is being explored for other indications, including the attenuation of toxicity from certain substances.[5]
The development of inhibitors with high selectivity for BChE over AChE is crucial to minimize off-target effects and enhance the therapeutic window.[6] This selectivity is primarily achieved by exploiting the structural and chemical differences between the active sites of the two enzymes.[8][9]
Structural Basis of Selectivity: AChE vs. BChE
The key to designing selective BChE inhibitors lies in understanding the distinct topographies of the BChE and AChE active sites. Both enzymes feature a deep, narrow gorge leading to the catalytic active site, which comprises a catalytic triad and a choline-binding site.[10][11] However, significant differences in the amino acid residues lining this gorge create opportunities for selective targeting.
The active site gorge of BChE is larger than that of AChE due to the substitution of several bulky aromatic residues in AChE with smaller aliphatic residues in BChE.[1][8] This difference in the volume and shape of the active site gorge is a primary determinant of substrate and inhibitor specificity.[1][8] For instance, the presence of specific aromatic residues in AChE's gorge can lead to steric hindrance for certain ligands, preventing their effective binding, while these same ligands may be readily accommodated by the more spacious BChE gorge.[5]
Quantitative Assessment of Inhibitor Selectivity
The selectivity of an inhibitor is quantified by comparing its potency against the target enzyme (BChE) versus its potency against the off-target enzyme (AChE). The most common metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The selectivity index (SI) is then calculated as the ratio of the IC50 for AChE to the IC50 for BChE.
Selectivity Index (SI) = IC50 (AChE) / IC50 (BChE)
A higher SI value indicates greater selectivity for BChE.
Illustrative Data for a Hypothetical Selective BChE Inhibitor
The following table presents hypothetical data for a selective BChE inhibitor, demonstrating the expected quantitative profile.
| Inhibitor | Target | IC50 (nM) | Selectivity Index (AChE/BChE) |
| Hypothetical BChE-IN-X | BChE | 15 | 200 |
| AChE | 3000 | ||
| Reference Compound (Non-selective) | BChE | 50 | 2 |
| AChE | 100 |
Experimental Protocols for Determining Selectivity
The determination of inhibitor selectivity relies on robust and standardized enzymatic assays. The most widely used method is the Ellman's assay, a colorimetric method for measuring cholinesterase activity.
In Vitro Enzyme Inhibition Assay (Ellman's Method)
Principle: This assay measures the activity of cholinesterases by monitoring the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.
Materials:
-
Recombinant human BChE and AChE
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test inhibitor (e.g., BChE-IN-X)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the appropriate buffer.
-
In a 96-well plate, add the enzyme (BChE or AChE), DTNB, and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate (ATCI for AChE, BTCI for BChE).
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Calculate the Selectivity Index as described previously.
Visualizing Selectivity and Experimental Workflow
Signaling Pathway of Selective Inhibition
Caption: Selective inhibition of BChE by this compound.
Experimental Workflow for Determining Selectivity
Caption: Workflow for determining BChE inhibitor selectivity.
Conclusion
The selective inhibition of BChE over AChE is a promising strategy in drug development, particularly for neurodegenerative diseases. This selectivity is achieved by exploiting the structural differences in the active site gorges of the two enzymes. Rigorous in vitro testing, such as the Ellman's assay, is essential to quantify the inhibitory potency and selectivity of novel compounds. The principles and methodologies outlined in this guide provide a foundational understanding for researchers and scientists dedicated to the discovery and development of next-generation, highly selective BChE inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Comparison of butyrylcholinesterase and acetylcholinesterase. | Semantic Scholar [semanticscholar.org]
- 3. differencebetween.com [differencebetween.com]
- 4. CHOLINESTERASES AND THE FINE LINE BETWEEN POISON AND REMEDY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 8. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
BChE-IN-31: A Technical Guide to Preliminary In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of BChE-IN-31, a selective butyrylcholinesterase (BChE) inhibitor. The information compiled herein is intended to serve as a foundational resource for researchers in neurodegenerative disease, particularly those focused on Alzheimer's disease, and professionals in the field of drug development. This document details the inhibitory activity, neuroprotective effects, and methodologies for the in vitro evaluation of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preliminary in vitro evaluations.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Description |
| IC50 (BChE) | 65 nM | The half-maximal inhibitory concentration against butyrylcholinesterase, indicating high potency.[1][2] |
Table 2: Neuroprotective and Other In Vitro Activities of this compound
| Activity | Effective Concentration | Cell Line | Observations |
| Inhibition of Amyloid-β (Aβ) Aggregation | Not specified | - | Effectively inhibits the self-induced aggregation of neurotoxic Aβ peptides.[1][2] |
| Protection against NMDA-induced Cytotoxicity | 5 µM | SH-SY5Y | Exhibits protective effects against N-methyl-D-aspartate (NMDA)-induced neuronal cell death.[1] |
| Protection against H2O2-induced Oxidative Stress | 5 µM | SH-SY5Y | Demonstrates protective effects against hydrogen peroxide (H2O2)-induced oxidative damage in neuronal cells.[1] |
| Cytotoxicity | 0-20 µM (24h treatment) | SH-SY5Y | Assumed to be non-toxic at the effective neuroprotective concentrations based on the provided data.[1] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited for this compound.
Butyrylcholinesterase (BChE) Inhibition Assay
The inhibitory activity of this compound is determined using a modified Ellman's method, a widely used spectrophotometric assay for measuring cholinesterase activity.
Principle: The assay measures the activity of BChE by monitoring the hydrolysis of a substrate, butyrylthiocholine (BTC). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The presence of an inhibitor, such as this compound, will reduce the rate of this color change.
Materials:
-
Butyrylcholinesterase (BChE) enzyme solution (from equine serum or recombinant human)
-
Butyrylthiocholine (BTC) iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of BChE, BTC, DTNB, and this compound in appropriate buffers.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the BChE enzyme solution to each well.
-
Add various concentrations of this compound to the test wells. For control wells, add the vehicle (e.g., DMSO) used to dissolve the inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the BTC substrate solution to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Inhibition of Amyloid-β (Aβ) Aggregation Assay
The ability of this compound to inhibit the aggregation of Aβ peptides is commonly assessed using a Thioflavin T (ThT) fluorescence assay.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This property allows for the real-time monitoring of Aβ aggregation. A compound that inhibits aggregation will result in a lower fluorescence signal compared to a control where aggregation proceeds unimpeded.
Materials:
-
Amyloid-β (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., pH 7.4)
-
This compound (test compound)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Aβ(1-42) peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is in a monomeric state, then removing the solvent and resuspending in a buffer.
-
Prepare a stock solution of ThT in buffer.
-
In a 96-well plate, combine the Aβ(1-42) solution, ThT solution, and buffer.
-
Add various concentrations of this compound to the test wells. For control wells, add the vehicle.
-
Incubate the plate at 37°C with continuous or intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) using a fluorescence microplate reader with excitation and emission wavelengths around 440 nm and 485 nm, respectively.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
The inhibition of aggregation is determined by comparing the final fluorescence intensity or the lag time of aggregation in the presence of this compound to the control.
Neuroprotection Assays in SH-SY5Y Cells
The neuroprotective effects of this compound are evaluated by its ability to protect SH-SY5Y human neuroblastoma cells from toxic insults, such as those induced by NMDA and H2O2.
2.3.1. Cell Culture and Differentiation (Optional but Recommended) SH-SY5Y cells are a human-derived neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype, which can be more relevant for neurodegenerative disease modeling. Differentiation can be induced by treatment with retinoic acid, sometimes in combination with other factors like brain-derived neurotrophic factor (BDNF).
2.3.2. NMDA-Induced Cytotoxicity Assay
Principle: Overstimulation of NMDA receptors leads to excessive calcium influx, causing excitotoxicity and neuronal cell death. A neuroprotective compound will mitigate this cell death.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
N-methyl-D-aspartate (NMDA)
-
This compound
-
Cell viability assay reagent (e.g., MTT, MTS, or LDH assay kit)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow.
-
Pre-treat the cells with this compound (5 µM) for a specified duration (e.g., 24 hours).
-
Induce excitotoxicity by adding a toxic concentration of NMDA to the cell culture medium. The optimal concentration of NMDA should be determined empirically for the specific cell line and conditions, but is often in the millimolar range.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Assess cell viability using a standard assay such as the MTT assay, which measures mitochondrial metabolic activity.
-
Compare the viability of cells treated with this compound and NMDA to those treated with NMDA alone to determine the protective effect.
2.3.3. H2O2-Induced Oxidative Stress Assay
Principle: Hydrogen peroxide induces oxidative stress, leading to cellular damage and apoptosis. A compound with antioxidant or cytoprotective properties will reduce this damage.
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
Hydrogen peroxide (H2O2)
-
This compound
-
Cell viability assay reagent
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with this compound (5 µM) for 24 hours.
-
Induce oxidative stress by adding a toxic concentration of H2O2 to the medium. A typical concentration to induce approximately 50% cell death is in the range of 100-400 µM, but should be optimized.
-
Incubate for a defined period (e.g., 24 hours).
-
Measure cell viability using an appropriate method (e.g., MTT assay).
-
The protective effect is quantified by comparing the viability of cells co-treated with this compound and H2O2 to those treated with H2O2 alone.
Visualizations
The following diagrams illustrate key concepts and workflows related to the in vitro study of this compound.
Caption: Workflow for BChE Inhibition Assay.
Caption: Workflow for Aβ Aggregation Inhibition Assay.
Caption: Putative Neuroprotective Signaling Pathway of this compound.
References
Methodological & Application
Application Notes and Protocols for BChE-IN-31: In Vitro Assays
These application notes provide detailed protocols for the in vitro evaluation of BChE-IN-31, a putative butyrylcholinesterase (BChE) inhibitor. The following sections describe the necessary reagents, equipment, and step-by-step instructions for determining the inhibitory activity and kinetic profile of this compound, as well as its effects on cell viability.
Overview of Butyrylcholinesterase (BChE)
Butyrylcholinesterase (BChE) is a serine hydrolase that, while sharing substrate specificity with acetylcholinesterase (AChE), plays a distinct role in cholinergic transmission and the metabolism of various compounds.[1] In certain pathological conditions, such as Alzheimer's disease, BChE activity is elevated in the brain while AChE levels decline, making BChE a significant therapeutic target for restoring acetylcholine levels.[2][3] BChE inhibitors block the activity of this enzyme, leading to an increase in acetylcholine availability in the synaptic cleft.[1]
This compound: A Potential Therapeutic Agent
This compound is an investigational compound designed to selectively inhibit BChE. Its efficacy and mechanism of action can be characterized through a series of in vitro assays, which are crucial for advancing its development as a potential therapeutic agent for neurodegenerative diseases.
Experimental Protocols
BChE Enzymatic Inhibition Assay (Ellman's Method)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against equine serum BChE using the spectrophotometric method developed by Ellman.[4]
Materials and Reagents:
-
This compound
-
Equine serum Butyrylcholinesterase (BChE) (e.g., Sigma-Aldrich)
-
Butyrylthiocholine iodide (BTC) (e.g., Sigma-Aldrich)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) (e.g., Sigma-Aldrich)
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series of at least six different concentrations (e.g., 10⁻⁴ to 10⁻⁹ M) in Tris-HCl buffer, ensuring the final DMSO concentration is below 1%.
-
Prepare a 0.22 U/mL solution of BChE in Tris-HCl buffer.
-
Prepare a 0.5 mM solution of butyrylthiocholine iodide (BTC) in Tris-HCl buffer.
-
Prepare a 0.35 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Tris-HCl buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 10 µL of the test compound solution (this compound at various concentrations).
-
Add 30 µL of Tris-HCl buffer and 10 µL of the BChE enzyme solution (2.5 units/mL).
-
Pre-incubate the plate for 20 minutes at 37°C.[4]
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of the BTC substrate.
-
Immediately mix the solution and measure the absorbance at 412 nm every minute for a duration of 2 to 11 minutes using a microplate reader.[2][3]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Workflow for BChE Enzymatic Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound.
Enzyme Kinetic Studies
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), kinetic studies are performed.
Procedure:
-
Perform the BChE inhibition assay as described above, but vary the concentration of the substrate (BTC) at several fixed concentrations of this compound.
-
Measure the reaction velocity (V) at each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or Michaelis-Menten kinetics.
-
Analyze the changes in the Michaelis constant (Km) and maximum velocity (Vmax) in the presence of this compound to determine the mode of inhibition. For mixed-type inhibitors, both Vmax will decrease and Km will increase.[2]
Signaling Pathway of BChE Inhibition
References
- 1. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BChE-IN-31 in Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental evaluation of the butyrylcholinesterase (BChE) inhibitor, BChE-IN-31 (also known as N1-phenethylnorcymserine or PEC), in preclinical animal models of Alzheimer's disease (AD). The following protocols are based on established methodologies from peer-reviewed studies and are intended to guide researchers in designing and executing their own investigations into the therapeutic potential of selective BChE inhibition.
Overview and Rationale
Butyrylcholinesterase (BChE) is increasingly recognized as a significant therapeutic target in Alzheimer's disease.[1][2] While acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine (ACh) hydrolysis in the healthy brain, BChE activity increases in the AD brain and becomes associated with amyloid-beta (Aβ) plaques and neurofibrillary tangles.[2][3][4] Selective inhibition of BChE aims to elevate synaptic ACh levels, thereby improving cognitive function, and may also modulate Aβ pathology.[1][5] this compound is a potent, reversible, and selective inhibitor of BChE that has demonstrated efficacy in various rodent models of AD.[1][5]
Quantitative Data Summary
The following tables summarize the reported dosages and effects of this compound (PEC) in different animal models of Alzheimer's disease.
Table 1: Dosage and Administration of this compound (PEC) in Rodent Models
| Animal Model | Compound | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Double-Transgenic Mice (human APP swe+PS1) | PEC | 3.0 mg/kg | Intraperitoneal (i.p.) | Daily for 3 weeks | Lowered brain Aβ40 and Aβ42 levels. | [1] |
| Aged Fischer-344 Rats | PEC | 1.25 and 2.5 mg/kg | Intraperitoneal (i.p.) | Single dose | Dose-dependent increase in extracellular ACh in the parietal cortex. | [1] |
| ICR Mice (Aβ1-40 injected) | PEC | 1.0 and 3.0 mg/kg | Intraperitoneal (i.p.) | Single dose (20 min prior to or immediately after acquisition session) | Ameliorated Aβ1-40-induced memory impairment in the novel object recognition test. | [5] |
| ICR Mice (Aβ1-40 injected) | PEC | Not specified | Daily for 4 days | Ameliorated cognitive dysfunction. | [5] | |
| Aβ25-35-injected Mice | UW-MD-95 (another selective BChE inhibitor) | 0.3 - 3 mg/kg (optimal at 1 mg/kg) | Intraperitoneal (i.p.) | Single dose (30 min before behavioral testing) | Attenuated Aβ25-35-induced spontaneous alternation deficits in the Y-maze. | [3] |
Table 2: Effects of this compound (PEC) on Biochemical and Behavioral Endpoints
| Endpoint | Animal Model | Treatment | Result | Reference |
| Brain Aβ Levels | Double-Transgenic Mice (human APP swe+PS1) | 3.0 mg/kg PEC, daily for 3 weeks | Significant reduction in Aβ40 and Aβ42 levels in the parietal cortex. | [1] |
| Extracellular Acetylcholine | Aged Fischer-344 Rats | 1.25 and 2.5 mg/kg PEC, single dose | 180% and 290% increase in parietal cortex ACh, respectively. | [1] |
| Recognition Memory | ICR Mice (Aβ1-40 injected) | 1.0 and 3.0 mg/kg PEC, single dose | Reversal of memory impairment in the novel object recognition test. | [5] |
| Oxidative Stress | ICR Mice (Aβ1-40 injected) | Repeated daily administration | Reduced Aβ1-40-induced tyrosine nitration of hippocampal proteins. | [5] |
| Spatial Working Memory | Aβ25-35-injected Mice | 1 and 3 mg/kg UW-MD-95, single dose | Significant improvement in spontaneous alternation in the Y-maze. | [3] |
Experimental Protocols
Animal Models
a) Aβ1-40-Induced Cognitive Deficit Model: This model is used to assess the acute effects of compounds on Aβ-induced memory impairment.
-
Animals: 5-week-old male ICR mice.
-
Procedure:
-
Anesthetize mice (e.g., with isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Inject Aβ1-40 (or a control peptide like Aβ40-1) intracerebroventricularly (i.c.v.). The peptide should be dissolved in sterile saline.
-
Allow animals to recover for a specified period (e.g., 4 days) before behavioral testing.
-
b) Double-Transgenic Mouse Model (APP/PS1): This model exhibits age-dependent accumulation of Aβ plaques and cognitive deficits, mimicking aspects of familial Alzheimer's disease.
-
Animals: 5-month-old male double-transgenic mice expressing human amyloid precursor protein (APP) with the Swedish mutation and presenilin-1 (PS1) with a deletion in exon 9.
-
Procedure: These mice are typically used for longer-term studies to assess the effects of compounds on plaque pathology and chronic cognitive decline.
Behavioral Assays
a) Novel Object Recognition Test: This test evaluates recognition memory.
-
Apparatus: An open-field box.
-
Procedure:
-
Habituation: Allow mice to freely explore the empty box for a set period (e.g., 10 minutes) on Day 1.
-
Acquisition (Training): On Day 4, place two identical objects in the box and allow the mouse to explore for a set time (e.g., 10 minutes). Administer the test compound (e.g., PEC) via i.p. injection 20 minutes before or immediately after this session.
-
Retention (Testing): On Day 5, replace one of the familiar objects with a novel object and record the time the mouse spends exploring each object. A preference for the novel object indicates intact recognition memory.
-
b) Y-Maze Spontaneous Alternation: This test assesses spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as successive entries into the three different arms.
-
Calculate the percentage of alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Biochemical Assays
a) Aβ Quantification:
-
Sample Preparation:
-
Euthanize animals and rapidly dissect the brain region of interest (e.g., parietal cortex).
-
Immediately freeze the tissue at -70°C.
-
Homogenize the tissue in a formic acid solution to extract Aβ peptides.
-
-
Quantification: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for Aβ40 and Aβ42.
b) In Vivo Microdialysis for Acetylcholine Measurement:
-
Procedure:
-
Anesthetize the animal and implant a microdialysis probe into the target brain region (e.g., parietal cortex).
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Collect dialysate samples at regular intervals before and after drug administration.
-
Analyze the concentration of acetylcholine in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
c) Western Blot for Tyrosine Nitration:
-
Sample Preparation: Homogenize hippocampal tissue in lysis buffer.
-
Procedure:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against nitrotyrosine.
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensity relative to a loading control (e.g., β-actin).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound in Alzheimer's disease.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound (PEC) has demonstrated promising therapeutic effects in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission and reducing Aβ pathology. The protocols and data presented here provide a foundation for further investigation into the potential of selective BChE inhibitors as a disease-modifying strategy for AD. Researchers should carefully consider the specific aims of their study when selecting an appropriate animal model, treatment regimen, and outcome measures.
References
- 1. pnas.org [pnas.org]
- 2. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective butyrylcholinesterase inhibitor UW‐MD‐95 shows symptomatic and neuroprotective effects in a pharmacological mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring BChE Inhibition by BChE-IN-31 using Ellman's Method
Audience: Researchers, scientists, and drug development professionals.
Abstract: Butyrylcholinesterase (BChE) is a significant enzyme in human physiology and a therapeutic target for various conditions, including Alzheimer's disease and organophosphate poisoning.[1][2] This document provides a detailed protocol for measuring the inhibitory activity of a specific compound, BChE-IN-31, against human BChE using the well-established Ellman's method.[3][4] This spectrophotometric assay offers a rapid, cost-effective, and reliable means to determine the potency of inhibitors by quantifying the enzymatic hydrolysis of a substrate.[5][6] The protocol covers reagent preparation, the step-by-step experimental procedure, and data analysis to determine key inhibitory values such as the IC50.
Principle of the Assay
Ellman's method is a colorimetric assay designed to measure cholinesterase activity.[7][8] The principle involves two coupled reactions:
-
Enzymatic Hydrolysis: Butyrylcholinesterase (BChE) hydrolyzes the substrate, S-butyrylthiocholine iodide (BTC), to produce thiocholine and butyrate.
-
Colorimetric Reaction: The resulting thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction cleaves the disulfide bond in DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB). TNB is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[9]
The rate of TNB production is directly proportional to the BChE activity. When an inhibitor like this compound is present, it reduces the rate of BTC hydrolysis, leading to a decreased rate of color development. By measuring this change in absorbance over time at various inhibitor concentrations, one can determine the inhibitor's potency, typically expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]
BChE Inhibition Signaling Pathway
The following diagram illustrates the enzymatic reaction pathway and the point of intervention by an inhibitor.
Caption: Mechanism of BChE activity and inhibition.
Materials and Reagents
-
Human Butyrylcholinesterase (BChE), serum (e.g., Sigma-Aldrich, B4186)
-
This compound (or test inhibitor)
-
S-Butyrylthiocholine iodide (BTC) (e.g., Sigma-Aldrich, B3253)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) (e.g., Sigma-Aldrich, D218200)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates (clear, flat-bottom)
-
Microplate spectrophotometer capable of reading absorbance at 412 nm
-
Multichannel pipettes and sterile tips
-
Incubator or temperature-controlled plate reader (37°C)
Experimental Protocols
Reagent Preparation
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.4.
-
BChE Enzyme Stock Solution: Reconstitute lyophilized BChE in phosphate buffer to a stock concentration of 1 U/mL. Aliquot and store at -20°C or as recommended by the supplier. On the day of the experiment, dilute the stock to a working concentration of 0.05 U/mL in phosphate buffer.[4]
-
DTNB Stock Solution (2 mM): Dissolve DTNB in phosphate buffer to a final concentration of 2 mM. Store protected from light.[6]
-
BTC Substrate Stock Solution (10 mM): Dissolve BTC in deionized water to a final concentration of 10 mM. Prepare this solution fresh daily.[6]
-
This compound Inhibitor Stock Solution (10 mM): Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilutions of this compound: Perform serial dilutions of the 10 mM stock solution in phosphate buffer to obtain a range of working concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay well remains below 1% to avoid solvent effects.[11]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the BChE inhibition assay.
Assay Procedure (96-well plate format)
The final volume in each well for this protocol is 200 µL.[6]
-
Plate Layout: Designate wells for blanks, negative controls (100% activity, no inhibitor), and inhibitor test concentrations.
-
Add Reagents:
-
Blank Wells: Add 175 µL of phosphate buffer and 25 µL of the DTNB/BTC reaction mix (added in step 4).
-
Control/Test Wells: Add 125 µL of phosphate buffer to each well.
-
Inhibitor Addition: Add 25 µL of the appropriate this compound serial dilution to the test wells. For negative control wells, add 25 µL of buffer containing the same final concentration of DMSO.
-
Enzyme Addition: Add 25 µL of the 0.05 U/mL BChE working solution to all wells except the blanks.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10-20 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[3]
-
Initiate Reaction: Prepare a reaction mix containing DTNB and BTC. For a final concentration of 0.5 mM DTNB and 5 mM BTC, mix the stock solutions accordingly in phosphate buffer. Add 25 µL of this reaction mix to all wells simultaneously using a multichannel pipette to start the reaction.[6]
-
Measure Absorbance: Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm. Take readings every minute for 5 to 20 minutes.[6]
Data Analysis
-
Calculate Reaction Rate (V): For each well, plot absorbance versus time. The slope of the linear portion of this curve represents the reaction rate (V), typically in mOD/min.
-
Correct for Blank: Subtract the rate of the blank wells (if any background reaction occurs) from all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of BChE inhibition for each concentration of this compound: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where:
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
V_control is the average reaction rate of the negative control (100% activity).
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.[11]
Data Presentation
The following table presents representative data for the inhibition of BChE by this compound. Note: this compound is a designated compound for this protocol. The IC50 value is based on published data for the similar potent inhibitor BChE-IN-3.[12]
| This compound Conc. (nM) | Log [Concentration] | Average Reaction Rate (mOD/min) | % Inhibition |
| 0 (Control) | N/A | 25.0 | 0% |
| 1.0 | 0.00 | 24.1 | 3.6% |
| 10.0 | 1.00 | 20.5 | 18.0% |
| 30.0 | 1.48 | 15.8 | 36.8% |
| 56.9 | 1.76 | 12.5 | 50.0% |
| 100.0 | 2.00 | 8.2 | 67.2% |
| 300.0 | 2.48 | 3.1 | 87.6% |
| 1000.0 | 3.00 | 1.1 | 95.6% |
Calculated IC50 Value for this compound: 56.9 nM [12]
References
- 1. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 2. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 2.4. Determination of Cholinesterase (AChE/BChE) Inhibitory Activities [bio-protocol.org]
- 5. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BChE-IN-3 | TargetMol [targetmol.com]
Protocol for Assessing Amyloid-β Aggregation with a Butyrylcholinesterase Inhibitor (BChE-IN-31)
Application Note & Protocol
For Research Use Only
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain. Butyrylcholinesterase (BChE), an enzyme primarily found in glial cells in the brain, has been implicated in the pathogenesis of AD.[1][2] BChE colocalizes with Aβ plaques and may play a role in the maturation of these pathological structures.[3][4] Consequently, inhibiting BChE has emerged as a potential therapeutic strategy to mitigate Aβ aggregation and its associated neurotoxicity.[5][6][7]
This document provides a detailed protocol for assessing the efficacy of a novel butyrylcholinesterase inhibitor, designated here as BChE-IN-31, in modulating Aβ aggregation. The described methodologies include a Thioflavin T (ThT) fluorescence assay for the quantitative measurement of Aβ fibrillization and transmission electron microscopy (TEM) for the qualitative visualization of fibril morphology.
Principle
The protocol is designed to evaluate the dual functionality of this compound: its ability to inhibit BChE enzymatic activity and its potential to interfere with the aggregation of Aβ peptides. The ThT assay relies on the fluorescent properties of Thioflavin T dye, which exhibits a significant increase in fluorescence intensity upon binding to the β-sheet structures characteristic of amyloid fibrils.[8][9][10] This allows for the real-time monitoring of Aβ aggregation kinetics. Transmission electron microscopy provides high-resolution images of the resulting Aβ structures, offering visual confirmation of the presence, absence, or altered morphology of amyloid fibrils.[11][12][13]
Data Presentation
Table 1: Inhibitory Activity of this compound against Human BChE
| Compound | IC50 (nM) for BChE | Selectivity vs. AChE |
| This compound | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | [Insert Value] |
Table 2: Effect of this compound on Aβ1-42 Aggregation (ThT Assay)
| Treatment | Concentration (µM) | Percent Inhibition of Aβ Aggregation (%) |
| Aβ1-42 alone | - | 0 |
| This compound | 1 | [Insert Value] |
| This compound | 5 | [Insert Value] |
| This compound | 10 | [Insert Value] |
| Positive Control (e.g., Donepezil) | 10 | [Insert Value][5] |
Experimental Protocols
Preparation of Aβ1-42 Monomers
-
Start with lyophilized human Aβ1-42 peptide.
-
To ensure a monomeric state, dissolve the peptide in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 1-2 hours to break down any pre-existing aggregates.
-
Aliquot the Aβ1-42-HFIP solution into microcentrifuge tubes.
-
Evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin peptide film.
-
Store the dried peptide films at -80°C until use.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay monitors the kinetics of Aβ fibril formation.
Materials:
-
Monomeric Aβ1-42 peptide film
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
This compound (dissolved in DMSO)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)[14]
Procedure:
-
Immediately before the experiment, reconstitute the Aβ1-42 peptide film in DMSO to a concentration of 5 mM.[14]
-
Dilute the Aβ1-42 stock solution in cold PBS (pH 7.4) to a final working concentration of 10 µM.
-
Prepare the reaction mixtures in the 96-well plate. For each well, combine:
-
Aβ1-42 solution (10 µM final concentration)
-
This compound at various concentrations (e.g., 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
ThT solution (20 µM final concentration).[9]
-
Control wells should include Aβ1-42 with vehicle (DMSO) and a positive control inhibitor.
-
-
Incubate the plate at 37°C in the plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours. The plate should be shaken briefly before each reading.
-
Plot the fluorescence intensity against time to generate aggregation curves. The percentage of inhibition can be calculated by comparing the fluorescence at the plateau phase of the this compound-treated samples to the control.
Transmission Electron Microscopy (TEM) for Visualization of Aβ Fibrils
TEM is used to visually confirm the results of the ThT assay and to observe the morphology of the Aβ aggregates.
Materials:
-
Samples from the ThT assay at the end of the incubation period.
-
Carbon-coated copper grids (200-400 mesh).[12]
-
Uranyl acetate solution (2% in water) for negative staining.[12]
-
Deionized water.
-
Filter paper.
-
Transmission Electron Microscope.
Procedure:
-
Glow-discharge the carbon-coated grids to make the surface hydrophilic.
-
Apply 3-5 µL of the Aβ sample (from the ThT assay) onto the grid and allow it to adsorb for 3-5 minutes.[12][15]
-
Wick away the excess sample using the edge of a piece of filter paper.
-
Wash the grid by placing it on a drop of deionized water for a few seconds. Repeat this step twice.
-
For negative staining, place the grid on a drop of 2% uranyl acetate solution for 30-60 seconds.[15]
-
Wick away the excess staining solution.
-
Allow the grid to air dry completely.
-
Examine the grids using a transmission electron microscope operating at an appropriate voltage (e.g., 80 keV).[12] Capture images at different magnifications to observe the overall fibril distribution and the detailed morphology of the aggregates.
Mandatory Visualizations
Caption: Experimental workflow for assessing the effect of this compound on Aβ aggregation.
Caption: Proposed mechanism of this compound in modulating Aβ aggregation.
Caption: Logical relationship of the dual-functionality of this compound.
References
- 1. The Role of Butyrylcholinesterase and Iron in the Regulation of Cholinergic Network and Cognitive Dysfunction in Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Interaction of Exogenous Butyrylcholinesterase with β-Amyloid Plaques in 5XFAD/Butyrylcholinesterase-Knockout Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Transmission electron microscopy assay [assay-protocol.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 15. Measurement of amyloid fibril mass-per-length by tilted-beam transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Neuroprotective Effects of BChE-IN-31 Using Cell-based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's disease (AD) are often characterized by a decline in the neurotransmitter acetylcholine (ACh)[1]. Butyrylcholinesterase (BChE), along with acetylcholinesterase (AChE), is a key enzyme responsible for the hydrolysis of ACh[1][2]. In the later stages of AD, BChE levels in the brain can increase, making it a significant therapeutic target[3][4]. BChE inhibitors, such as the investigational compound BChE-IN-31, aim to increase ACh levels, and may also offer neuroprotection through other mechanisms[3][4]. This document provides detailed protocols for a panel of cell-based assays designed to evaluate the neuroprotective potential of this compound.
Hypothesized Neuroprotective Mechanisms of BChE Inhibitors
BChE inhibitors are believed to exert neuroprotective effects through multiple pathways. The primary mechanism is the inhibition of BChE, which increases the availability of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission[2]. Additionally, evidence suggests that cholinesterase inhibitors can modulate signaling cascades like the PI3K/Akt pathway, which promotes cell survival[3][5]. Some inhibitors have also been shown to reduce the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease[1][6].
Experimental Workflow
A systematic approach is crucial for evaluating the neuroprotective effects of this compound. The workflow begins with determining the compound's intrinsic cytotoxicity to establish a safe therapeutic window. Subsequent assays then assess its ability to protect neuronal cells from specific insults, such as oxidative stress or amyloid-beta toxicity, and probe the underlying mechanisms like apoptosis and ROS reduction.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilizing the crystals.[7][8]
Objective
-
To determine the range of this compound concentrations that are not toxic to neuronal cells.
-
To quantify the protective effect of this compound against a neurotoxic stimulus by measuring cell viability.
Materials
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well flat-bottom tissue culture plates
-
Complete culture medium
-
This compound stock solution
-
Neurotoxin (e.g., H₂O₂ or Aβ₁₋₄₂)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Microplate reader (absorbance at 570 nm, reference at ~630 nm)
Procedure
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1-3 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Treatment:
-
For Cytotoxicity: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
For Neuroprotection: Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours. Then, add the neurotoxic agent (e.g., H₂O₂, Aβ) to induce cell death. Include control wells: untreated cells, cells with toxin only, and cells with this compound only.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
Data Analysis and Presentation Calculate cell viability as a percentage relative to the untreated control cells.
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
| Treatment Group | This compound (µM) | Neurotoxin (conc.) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| Control (Untreated) | 0 | - | 1.254 | 0.08 | 100.0% |
| Toxin Only | 0 | 100 µM H₂O₂ | 0.612 | 0.05 | 48.8% |
| This compound + Toxin | 1 | 100 µM H₂O₂ | 0.855 | 0.07 | 68.2% |
| This compound + Toxin | 5 | 100 µM H₂O₂ | 1.031 | 0.09 | 82.2% |
| This compound Only | 5 | - | 1.248 | 0.06 | 99.5% |
Protocol 2: Reactive Oxygen Species (ROS) Measurement
Principle This assay measures intracellular ROS levels using a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).[12] Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Objective To determine if this compound can mitigate the oxidative stress induced by a neurotoxin.
Materials
-
Neuronal cells and 96-well black, clear-bottom plates
-
This compound and neurotoxin (e.g., H₂O₂)
-
DCF-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)[12]
-
Positive control for ROS generation (e.g., Tert-Butyl hydroperoxide - TBHP)[12]
Procedure
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound and/or a neurotoxin as described in the MTT neuroprotection protocol.
-
Probe Loading: After the treatment period, remove the culture medium and wash the cells gently with warm PBS.[12]
-
Staining: Add 100 µL of working DCF-DA solution (e.g., 5-10 µM in serum-free medium) to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[13]
-
Wash: Remove the DCF-DA solution and wash the cells once with PBS to remove excess probe.[12]
-
Measurement: Add 100 µL of PBS or HBSS to each well and immediately measure the fluorescence using a microplate reader (Ex/Em ~485/535 nm).
Data Analysis and Presentation Quantify ROS levels by subtracting the background fluorescence (wells with no cells) and expressing the results as a percentage of the toxin-only control group.
Relative Fluorescence (%) = (Fluorescence of Treated Cells / Fluorescence of Toxin-Only Cells) x 100
| Treatment Group | This compound (µM) | Neurotoxin (conc.) | Mean Fluorescence (RFU) | Std. Deviation | % Relative Fluorescence |
| Control (Untreated) | 0 | - | 1,520 | 110 | 18.1% |
| Toxin Only | 0 | 100 µM H₂O₂ | 8,405 | 450 | 100.0% |
| This compound + Toxin | 1 | 100 µM H₂O₂ | 5,130 | 320 | 61.0% |
| This compound + Toxin | 5 | 100 µM H₂O₂ | 2,890 | 215 | 34.4% |
Protocol 3: Caspase-3 Activity Assay (Apoptosis)
Principle Caspase-3 is a key executioner caspase in the apoptotic pathway.[14] This assay uses a labeled substrate, such as DEVD-pNA (for colorimetric) or Ac-DEVD-AMC (for fluorometric), which is specifically cleaved by active caspase-3.[15][16] The cleavage releases the chromophore (pNA) or fluorophore (AMC), which can be quantified to determine caspase-3 activity. The amount of signal generated is proportional to the level of apoptosis in the cell population.[15][17]
Objective To assess whether the neuroprotective effect of this compound involves the inhibition of the apoptotic cascade.
Materials
-
Neuronal cells treated as previously described
-
Chilled cell lysis buffer
-
Caspase-3 Assay Kit (Colorimetric or Fluorometric) containing:
-
2X Reaction Buffer
-
DTT
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
-
Microcentrifuge
-
96-well plate
-
Microplate reader (405 nm for colorimetric; Ex/Em ~380/440 nm for fluorometric)[16][17]
Procedure
-
Induce Apoptosis: Treat cells with this compound and/or a neurotoxin in a culture plate as previously described. Concurrently, maintain an untreated control group.[16]
-
Cell Lysis:
-
Collect both adherent and floating cells and pellet them by centrifugation (e.g., 2000 rpm for 5 min).[14]
-
Resuspend the cell pellet (1-5 x 10⁶ cells) in 50 µL of chilled cell lysis buffer.[16]
-
Incubate on ice for 10 minutes.[16]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[16]
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
-
Protein Quantification: Measure the protein concentration of each lysate to ensure equal loading in the assay. Adjust the concentration to 50-200 µg of protein per 50 µL of lysis buffer.[16]
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[14]
-
Measurement: Read the plate using a microplate reader at the appropriate wavelength (405 nm for pNA).[14]
Data Analysis and Presentation Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Fold-Increase = (Absorbance of Treated Cells / Absorbance of Control Cells)
| Treatment Group | This compound (µM) | Neurotoxin (conc.) | Mean Absorbance (405 nm) | Std. Deviation | Fold-Increase in Activity |
| Control (Untreated) | 0 | - | 0.150 | 0.015 | 1.00 |
| Toxin Only | 0 | 100 µM H₂O₂ | 0.780 | 0.060 | 5.20 |
| This compound + Toxin | 1 | 100 µM H₂O₂ | 0.450 | 0.045 | 3.00 |
| This compound + Toxin | 5 | 100 µM H₂O₂ | 0.240 | 0.020 | 1.60 |
References
- 1. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. MTT assay [bio-protocol.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. assaygenie.com [assaygenie.com]
- 14. mpbio.com [mpbio.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. abcam.com [abcam.com]
- 17. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for Measuring the IC50 of BChE-IN-31
For Researchers, Scientists, and Drug Development Professionals
Introduction
BChE-IN-31 is a selective inhibitor of butyrylcholinesterase (BChE) with a reported IC50 value of 65 nM.[1] Beyond its primary inhibitory action on BChE, this compound has demonstrated the ability to effectively inhibit the self-induced aggregation of neurotoxic amyloid-β (Aβ) peptides.[1] Furthermore, at a concentration of 5 μM, this compound has shown protective effects against NMDA-induced cytotoxicity and H2O2-induced oxidative stress in SH-SY5Y cells.[1]
Butyrylcholinesterase, a serine hydrolase, plays a role in hydrolyzing acetylcholine and other choline esters.[2][3] While acetylcholinesterase (AChE) is the primary enzyme for acetylcholine breakdown at synaptic clefts, BChE is considered a co-regulator of cholinergic neurotransmission.[4] In neurodegenerative conditions such as Alzheimer's disease, BChE activity is observed to increase, making it a significant therapeutic target.[5]
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard in vitro colorimetric assay based on Ellman's method.
Principle of the Assay
The determination of BChE activity is based on the Ellman's method, a widely used, simple, and rapid colorimetric assay.[6] The principle involves the hydrolysis of the substrate S-butyrylthiocholine (BTC) by BChE to produce thiocholine. The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is directly proportional to the BChE activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 412 nm. The IC50 value of this compound is determined by measuring the BChE activity across a range of inhibitor concentrations.
Materials and Reagents
-
Butyrylcholinesterase (BChE) from equine serum (e.g., Sigma-Aldrich C7512)
-
This compound (prepare stock solution in DMSO)
-
S-Butyrylthiocholine iodide (BTC)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipettes and sterile pipette tips
Experimental Protocols
Preparation of Reagents
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM phosphate buffer solution and adjust the pH to 7.4. Store at 4°C.
-
BChE Enzyme Solution: Reconstitute lyophilized BChE in cold phosphate buffer to a desired stock concentration (e.g., 1 U/mL). Aliquot and store at -20°C. On the day of the experiment, dilute the stock solution with phosphate buffer to the working concentration.
-
S-Butyrylthiocholine (BTC) Solution (10 mM): Dissolve an appropriate amount of BTC in deionized water to prepare a 10 mM stock solution. Prepare fresh on the day of the experiment.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in phosphate buffer to prepare a 10 mM stock solution. Protect from light and prepare fresh on the day of the experiment.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a high-concentration stock solution. The final DMSO concentration in the assay should be kept below 1% to avoid affecting enzyme activity.
-
This compound Dilution Series: Prepare a serial dilution of this compound from the stock solution using phosphate buffer to obtain a range of concentrations to be tested (e.g., from 1 nM to 100 µM).
Assay Procedure (96-well plate format)
-
Plate Setup: Design the plate layout to include wells for blank (no enzyme), control (enzyme without inhibitor), and a series of this compound concentrations. It is recommended to perform all measurements in triplicate.
-
Addition of Reagents:
-
Add 20 µL of the different this compound dilutions to the respective wells.
-
For the control wells, add 20 µL of phosphate buffer (with the same percentage of DMSO as the inhibitor wells).
-
For the blank wells, add 40 µL of phosphate buffer.
-
Add 20 µL of the BChE enzyme solution to all wells except the blank wells.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 10 µL of DTNB solution to all wells.
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add 10 µL of the BTC solution to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-set to 37°C and measure the absorbance at 412 nm every minute for 10-15 minutes.
Data Presentation and Analysis
The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time plot.
-
Calculate the Percentage of Inhibition:
-
ΔA/min_control = (Absorbance_control_t2 - Absorbance_control_t1) / (t2 - t1)
-
ΔA/min_inhibitor = (Absorbance_inhibitor_t2 - Absorbance_inhibitor_t1) / (t2 - t1)
-
Percentage Inhibition = [1 - (ΔA/min_inhibitor / ΔA/min_control)] x 100
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Table 1: Example Data for IC50 Determination of this compound
| This compound Conc. (nM) | Log [this compound] | % Inhibition (Mean ± SD) |
| 1 | 0 | 5.2 ± 1.1 |
| 10 | 1 | 25.8 ± 2.5 |
| 50 | 1.7 | 48.9 ± 3.1 |
| 100 | 2 | 70.3 ± 2.8 |
| 500 | 2.7 | 92.1 ± 1.9 |
| 1000 | 3 | 98.5 ± 0.8 |
Visualizations
Signaling Pathways
The inhibition of BChE can impact various signaling pathways. Below are diagrams illustrating two relevant pathways: the Cholinergic Anti-inflammatory Pathway and the Reelin Signaling Pathway.
Experimental Workflow
The following diagram outlines the key steps for the determination of the IC50 value of this compound.
References
- 1. BChE-IN-31_TargetMol [targetmol.com]
- 2. Evaluation of the Key Structural Features of Various Butyrylcholinesterase Inhibitors Using Simple Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Cholinergic Antiinflammatory Pathway Ameliorates Obesity-Induced Inflammation and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BChE-IN-31 in Organophosphate Exposure Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphates (OPs) are a class of compounds widely used as pesticides and developed as nerve agents for chemical warfare. Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2][3] This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a toxidrome characterized by overstimulation of muscarinic and nicotinic receptors, leading to symptoms such as seizures, respiratory distress, and potentially death.[1][2][3]
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is another cholinesterase found in plasma and various tissues that can hydrolyze ACh and is also inhibited by OPs.[2][4] BChE acts as a stoichiometric scavenger of OPs, binding to and detoxifying these compounds before they can reach their primary target, AChE.[5][6] This has led to the investigation of BChE as a bioscavenger for OP poisoning.[5][6]
BChE-IN-31 is a selective inhibitor of butyrylcholinesterase with a reported IC50 value of 65 nM. It has also been shown to exhibit protective effects against NMDA-induced cytotoxicity and H2O2-induced oxidative reactions in SH-SY5Y cells. These properties make this compound a valuable research tool for elucidating the specific role of BChE in OP detoxification and for exploring potential neuroprotective strategies against OP-induced neuronal damage.
These application notes provide detailed protocols for utilizing this compound in in vitro studies of organophosphate exposure.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and relevant parameters in the context of organophosphate exposure studies.
| Parameter | Value | Source |
| This compound IC50 (BChE) | 65 nM | [7] |
| Paraoxon IC50 (AChE) | 0.14 µM | [8] |
| Chlorpyrifos-oxon IC50 (AChE) | 0.38 µM | [8] |
| Normal Human Plasma BChE Activity | 3200 - 5200 mU/mL | [9] |
Experimental Protocols
Protocol 1: In Vitro Assessment of BChE's Role in OP Detoxification using this compound
Objective: To determine the contribution of BChE to the detoxification of organophosphates in a plasma-based in vitro model.
Materials:
-
This compound
-
Organophosphate (e.g., paraoxon, chlorpyrifos-oxon)
-
Human plasma
-
Acetylthiocholine (ATCh)
-
Butyrylthiocholine (BTCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the organophosphate in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of ATCh, BTCh, and DTNB in PBS.
-
-
Experimental Setup:
-
In a 96-well plate, set up the following experimental groups in triplicate:
-
Control: Plasma + PBS
-
OP alone: Plasma + Organophosphate
-
This compound alone: Plasma + this compound
-
This compound + OP: Plasma pre-incubated with this compound, followed by the addition of the organophosphate.
-
-
-
Pre-incubation with this compound:
-
To the "this compound alone" and "this compound + OP" wells, add this compound to achieve a final concentration that ensures near-complete inhibition of BChE (e.g., 1 µM, which is >10x the IC50).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Organophosphate Exposure:
-
To the "OP alone" and "this compound + OP" wells, add the organophosphate at a relevant concentration.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibition of cholinesterases.
-
-
Measurement of Cholinesterase Activity (Ellman's Method):
-
To measure AChE activity, add ATCh as the substrate and DTNB.
-
To measure BChE activity, add BTCh as the substrate and DTNB.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of AChE and BChE inhibition in each experimental group compared to the control group.
-
Compare the AChE inhibition in the "OP alone" group to the "this compound + OP" group. A significantly higher AChE inhibition in the presence of this compound would suggest that BChE plays a protective role by scavenging the OP.
-
Protocol 2: Evaluation of this compound's Neuroprotective Effects against OP-Induced Cytotoxicity
Objective: To assess the potential of this compound to protect neuronal cells from organophosphate-induced cell death.
Materials:
-
This compound
-
Organophosphate (e.g., paraoxon)
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Penicillin/Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in the appropriate medium supplemented with FBS and antibiotics in a CO2 incubator at 37°C.
-
-
Cell Plating:
-
Seed the SH-SY5Y cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Set up the following experimental groups in triplicate:
-
Vehicle Control: Cells treated with vehicle (e.g., DMSO).
-
OP alone: Cells treated with the organophosphate.
-
This compound alone: Cells treated with this compound.
-
Pre-treatment with this compound: Cells pre-treated with this compound for a specified time (e.g., 1-2 hours) before the addition of the organophosphate.
-
Co-treatment with this compound: Cells treated with this compound and the organophosphate simultaneously.
-
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Cell Viability Assay (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Compare the cell viability in the "OP alone" group to the pre-treatment and co-treatment groups to determine if this compound exhibits neuroprotective effects.
-
Visualizations
Caption: Primary mechanism of organophosphate toxicity.
Caption: Workflow to assess BChE's role in OP scavenging.
Caption: MAPK signaling pathway in OP-induced neurotoxicity.[10][11]
Caption: Hypothesized neuroprotective mechanism of this compound.
References
- 1. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition | MDPI [mdpi.com]
- 2. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. mdpi.com [mdpi.com]
- 5. Butyrylcholinesterase for protection from organophosphorus poisons; catalytic complexities and hysteretic behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivation of organophosphate-inhibited serum butyrylcholinesterase by novel substituted phenoxyalkyl pyridinium oximes and traditional oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Next Generation Risk Assessment of Acute Neurotoxicity from Organophosphate Exposures Using the In Vitro–In Silico Derived Dietary Comparator Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting Outcome using Butyrylcholinesterase Activity in Organophosphorus Pesticide Self-Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Using Selective BChE Inhibitors to Study the Role of Butyrylcholinesterase in Neuroinflammation
A Note to the User: The specific inhibitor "BChE-IN-31" requested in the prompt does not correspond to a publicly documented or widely recognized scientific compound. Searches for this designation did not yield specific information regarding its chemical structure, mechanism of action, or use in neuroinflammation research. Therefore, the following application notes and protocols have been generated to address the broader topic of utilizing a selective butyrylcholinesterase (BChE) inhibitor as a tool to investigate the role of BChE in neuroinflammation, a topic for which there is a significant body of scientific literature. The data and protocols provided are representative examples based on published research on well-characterized selective BChE inhibitors.
Introduction: The Role of Butyrylcholinesterase in Neuroinflammation
Butyrylcholinesterase (BChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), metabolizes acetylcholine. While AChE is primarily found in neurons and is the principal regulator of cholinergic neurotransmission in the healthy brain, BChE is predominantly expressed in glial cells, including astrocytes and microglia.[1][2] In neurodegenerative diseases such as Alzheimer's disease (AD), a notable shift in the activity of these enzymes occurs: AChE activity decreases, while BChE activity significantly increases, particularly in proximity to amyloid-β (Aβ) plaques.[3][4][5] This upregulation of BChE in glial cells, which are key mediators of the neuroinflammatory response, suggests a critical role for BChE in the pathology of neuroinflammation.[2]
The cholinergic anti-inflammatory pathway, a mechanism where acetylcholine signaling can suppress pro-inflammatory cytokine production, is a key area of investigation.[6] By hydrolyzing acetylcholine, BChE can modulate this pathway. Therefore, selective inhibition of BChE presents a promising therapeutic and research strategy to dissect the involvement of this enzyme in neuroinflammatory processes.
Application: Investigating Neuroinflammation with a Selective BChE Inhibitor
A selective BChE inhibitor can be a powerful chemical tool to probe the function of BChE in various experimental models of neuroinflammation. Key applications include:
-
In vitro studies: Elucidating the molecular mechanisms of BChE in cultured glial cells (microglia, astrocytes) and neurons.
-
Ex vivo studies: Analyzing the effect of BChE inhibition on inflammatory markers in isolated tissues.
-
In vivo studies: Assessing the therapeutic potential of BChE inhibition in animal models of neuroinflammation and neurodegenerative diseases.
Data Presentation: Representative Inhibitory Activity
The selection of a potent and selective BChE inhibitor is crucial for these studies. Below is a table summarizing representative quantitative data for a hypothetical selective BChE inhibitor, "BCHE-SELECT".
| Parameter | Value | Species | Assay Conditions |
| IC50 (BChE) | 15 nM | Human (recombinant) | Ellman's method |
| IC50 (AChE) | 1500 nM | Human (recombinant) | Ellman's method |
| Selectivity Index (AChE/BChE) | 100 | - | Calculated from IC50 values |
| Ki (BChE) | 8 nM | Human (recombinant) | Enzyme kinetics study |
| Mode of Inhibition | Mixed-type | Human (recombinant) | Lineweaver-Burk plot analysis |
Experimental Protocols
In Vitro Microglial Activation Assay
This protocol details a method to assess the effect of a selective BChE inhibitor on lipopolysaccharide (LPS)-induced inflammation in a microglial cell line (e.g., BV-2).
Objective: To determine if selective BChE inhibition can attenuate the production of pro-inflammatory cytokines in activated microglia.
Materials:
-
BV-2 microglial cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Selective BChE inhibitor (e.g., BCHE-SELECT)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for Nitric Oxide (NO) quantification (Griess Reagent)
-
Cell lysis buffer and BCA protein assay kit
Procedure:
-
Cell Culture: Plate BV-2 cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of the selective BChE inhibitor (e.g., 1, 10, 100 nM) for 2 hours.
-
Inflammatory Challenge: Induce inflammation by adding LPS (100 ng/mL) to the wells (except for the control group) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants for cytokine and NO analysis.
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement (Griess Assay): Measure the accumulation of nitrite in the supernatant as an indicator of NO production using the Griess reagent.
-
Cell Viability Assay: Assess cell viability in the remaining cells using an MTT or similar assay to rule out cytotoxicity of the inhibitor.
In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol describes an in vivo mouse model to evaluate the anti-neuroinflammatory effects of a selective BChE inhibitor.
Objective: To investigate if systemic administration of a selective BChE inhibitor can reduce neuroinflammation in the brain of LPS-treated mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Selective BChE inhibitor (e.g., BCHE-SELECT)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Brain homogenization buffer
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Antibodies for immunohistochemistry (e.g., Iba1 for microglia, GFAP for astrocytes)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer the selective BChE inhibitor (e.g., 1-10 mg/kg, intraperitoneally) or vehicle (e.g., saline with 5% DMSO) to the mice.
-
Induction of Neuroinflammation: One hour after inhibitor administration, inject LPS (0.25 mg/kg, intraperitoneally) to induce a systemic inflammatory response leading to neuroinflammation. Control animals receive saline.
-
Tissue Collection: At 24 hours post-LPS injection, euthanize the mice.
-
Brain Homogenate Preparation: For biochemical analysis, harvest the brains, homogenize the hippocampus and cortex in lysis buffer, and centrifuge to collect the supernatant.
-
Cytokine Analysis: Measure the levels of TNF-α, IL-1β, and IL-6 in the brain homogenates using ELISA.
-
Immunohistochemistry: For histological analysis, perfuse a separate cohort of mice with PBS followed by 4% paraformaldehyde. Post-fix the brains, cryoprotect in sucrose, and section. Perform immunohistochemical staining for Iba1 and GFAP to assess microglial and astrocyte activation, respectively.
Visualizations
Signaling Pathway of BChE in Neuroinflammation
References
- 1. Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Butyrylcholinesterase and Iron in the Regulation of Cholinergic Network and Cognitive Dysfunction in Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the solubility of BChE-IN-31 for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of BChE-IN-31 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of neurodegenerative diseases like Alzheimer's. Its investigation in vivo is crucial for understanding its therapeutic potential. However, this compound is a poorly water-soluble compound, which presents a significant challenge for administration in animal models, as aqueous-based formulations are typically required for parenteral routes to ensure bioavailability and prevent precipitation at the injection site.
Q2: What is a standard recommended formulation to improve the solubility of this compound for in vivo use?
A2: A common and effective approach for formulating poorly water-soluble compounds like this compound for in vivo studies is to use a co-solvent system. A widely cited vehicle combination consists of DMSO, PEG300, Tween 80, and a physiological buffer like saline or PBS. A typical composition is a 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as saline or PBS.
Q3: What is the role of each component in the recommended formulation?
A3: Each component plays a specific role in solubilizing this compound:
-
DMSO (Dimethyl Sulfoxide): A powerful organic solvent that dissolves a wide range of nonpolar compounds. It is used to create an initial stock solution of this compound.
-
PEG300 (Polyethylene glycol 300): A water-miscible co-solvent that helps to keep the compound in solution when the DMSO stock is diluted with aqueous solutions.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant and emulsifier that enhances solubility and improves the stability of the formulation, preventing precipitation of the compound.
-
Saline/PBS (Phosphate-Buffered Saline): The aqueous base of the formulation, used to bring the final solution to the desired volume and ensure physiological compatibility.
Q4: Are there any potential side effects associated with the vehicle components?
A4: Yes, the vehicle components, particularly DMSO, can have biological effects and may cause local irritation at the injection site, especially at higher concentrations. It is crucial to include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the formulation vehicle. For sensitive applications, minimizing the final concentration of DMSO is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed during formulation preparation. | The compound's solubility limit in the chosen vehicle has been exceeded. | - Ensure the stock solution in DMSO is fully dissolved before adding other components.- Add the components in the correct order (DMSO stock, then PEG300, then Tween 80, and finally saline/PBS).- Gentle warming or sonication can aid in dissolution.- If precipitation persists, consider reducing the final concentration of this compound. |
| The final solution is cloudy or hazy. | Incomplete dissolution or formation of a fine precipitate. | - Vortex the solution thoroughly after each component addition.- Use a 0.22 µm filter to sterilize the final solution, which may also remove very fine precipitates.- Perform a visual inspection against black and white backgrounds to confirm clarity. |
| Precipitation occurs at the injection site in the animal model. | The formulation is not stable upon injection into the physiological environment. | - Decrease the final concentration of the compound in the formulation.- Increase the proportion of PEG300 and/or Tween 80 to improve stability.- Consider a different route of administration if possible. |
| Unexpected biological effects are observed in the vehicle control group. | Toxicity or biological activity of the vehicle components. | - Reduce the percentage of DMSO in the final formulation (e.g., to 5% or lower).- Ensure all vehicle components are of high purity and suitable for in vivo use.- Consult literature for the tolerability of the specific vehicle composition in your chosen animal model and route of administration. |
Quantitative Data on a Standard Formulation
| Component | Percentage by Volume | Purpose | Achievable Concentration (Example) |
| DMSO | 10% | Primary Solvent (for stock) | ≥ 2.5 mg/mL |
| PEG300 | 40% | Co-solvent | |
| Tween 80 | 5% | Surfactant/Emulsifier | |
| Saline (0.9% NaCl) | 45% | Aqueous Vehicle |
Experimental Protocols
Protocol for Preparation of this compound Formulation (1 mL at 2 mg/mL)
Materials:
-
This compound powder
-
DMSO (sterile, cell culture grade)
-
PEG300 (sterile)
-
Tween 80 (sterile)
-
Sterile Saline (0.9% NaCl) or PBS
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound (e.g., 20 mg) and dissolve it in a minimal amount of DMSO (e.g., 100 µL) to create a concentrated stock solution (e.g., 200 mg/mL). Ensure complete dissolution by vortexing. Gentle warming or sonication may be applied if necessary.
-
Add Co-solvent: In a new sterile tube, add 400 µL of PEG300. To this, add 10 µL of the this compound stock solution (for a final concentration of 2 mg/mL). Vortex thoroughly until the solution is homogenous.
-
Add Surfactant: Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is clear and uniform.
-
Add Aqueous Vehicle: Slowly add 450 µL of sterile saline or PBS to the mixture while vortexing to bring the total volume to 1 mL.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness against both a black and a white background.
-
Sterilization (Optional but Recommended): If the formulation is for parenteral administration, filter it through a sterile 0.22 µm syringe filter.
Protocol for Visual Inspection of the Final Formulation
Purpose: To ensure the final formulation is free from visible particles before administration.
Procedure:
-
Preparation: Hold the vial or syringe containing the final formulation. Gently swirl or invert it to ensure homogeneity.
-
Inspection against a Black Background: Hold the container against a matte black background. Illuminate it from the side. Look for any light-colored particles, fibers, or haziness. This should be done for at least 5 seconds.
-
Inspection against a White Background: Hold the container against a non-glare white background. This will help in detecting any dark-colored particles. This inspection should also last for at least 5 seconds.
-
Documentation: Record your observations. The solution should be clear and free of any visible particulate matter. If any particles are observed, the solution should not be used.
Visualizations
Caption: Cholinergic signaling pathway and the role of this compound.
Caption: Experimental workflow for this compound formulation.
Optimizing BChE-IN-31 concentration for cell-based experiments
Welcome to the technical support center for BChE-IN-31. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell-based experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective butyrylcholinesterase (BChE) inhibitor.[1] Its primary mechanism of action is to block the enzymatic activity of BChE. BChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh).[2][3] By inhibiting BChE, this compound increases the concentration and duration of action of ACh in the vicinity of cholinergic receptors. This modulation of cholinergic signaling is of interest in various research areas, particularly in the context of neurodegenerative diseases like Alzheimer's, where alterations in cholinergic pathways are observed.[2][4]
Q2: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for butyrylcholinesterase is 65 nM.[1]
Q3: What is a good starting concentration for this compound in a cell-based experiment?
A good starting point for this compound in cell-based assays is in the low micromolar range. For example, a concentration of 5 µM has been shown to exhibit protective effects against cytotoxicity and oxidative stress in SH-SY5Y neuroblastoma cells.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A typical range to test could be from 0.1 µM to 20 µM.[1]
Q4: What is the role of butyrylcholinesterase (BChE) in cells?
Butyrylcholinesterase, along with acetylcholinesterase (AChE), is responsible for the hydrolysis of acetylcholine, a key neurotransmitter.[2][3] While AChE is the primary enzyme for ACh breakdown at synaptic clefts, BChE is found in various tissues, including the nervous system, and can also hydrolyze ACh.[2][4][5] In certain pathological conditions, such as later stages of Alzheimer's disease, BChE activity becomes more significant in regulating acetylcholine levels.[6][7] Beyond its role in cholinergic signaling, BChE is also implicated in lipid metabolism and the hydrolysis of various esters.[4]
Troubleshooting Guides
Problem 1: No observable effect of this compound in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration for your specific cell line and assay. |
| Cell Line Insensitivity | The cell line you are using may have low endogenous expression of BChE or the signaling pathway you are investigating may not be sensitive to changes in acetylcholine levels. Confirm BChE expression in your cell line via western blot or a BChE activity assay. Consider using a different cell line known to have robust cholinergic signaling, such as SH-SY5Y neuroblastoma cells. |
| Inhibitor Inactivity | Improper storage or handling may have led to the degradation of this compound. Ensure the compound is stored as recommended by the supplier. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Assay Readout | The chosen assay may not be sensitive enough to detect the biological effects of BChE inhibition. Consider using a more direct measure of cholinergic signaling, such as a calcium imaging assay to detect acetylcholine-mediated cellular responses. |
Problem 2: High levels of cytotoxicity observed after treating cells with this compound.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | The concentration of this compound is likely above the cytotoxic threshold for your cells. Perform a cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) to determine the maximum non-toxic concentration. Test a range of concentrations below this threshold in your primary assay. |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and does not affect cell viability. Include a vehicle control (medium with the same concentration of solvent) in your experiments.[8] |
| Off-Target Effects | At high concentrations, small molecule inhibitors can have off-target effects that contribute to cytotoxicity. Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize potential off-target effects. |
| Incubation Time | Prolonged exposure to the inhibitor may lead to cytotoxicity. Optimize the incubation time by performing a time-course experiment to find the shortest duration that yields a significant biological effect without compromising cell viability. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Butyrylcholinesterase (BChE) | [1] |
| IC50 | 65 nM | [1] |
| Recommended Starting Concentration (Cell-based) | 5 µM | [1] |
| Tested Concentration Range (SH-SY5Y cells) | 0 - 20 µM | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
This protocol outlines the steps to determine the optimal, non-toxic working concentration of this compound for your cell-based experiments using a cytotoxicity assay (e.g., MTT assay).
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare this compound Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the concentration that causes 50% inhibition of viability (IC50 for cytotoxicity) and the maximum non-toxic concentration.
Protocol 2: Cellular Butyrylcholinesterase (BChE) Activity Assay
This protocol describes how to measure the activity of BChE in cell lysates to confirm the inhibitory effect of this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
96-well plate
-
Butyrylthiocholine iodide (BTCI) - BChE substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 7.4)
-
Plate reader
Procedure:
-
Cell Lysis: After treating the cells with this compound or vehicle for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Assay Preparation: In a 96-well plate, add a standardized amount of protein from each cell lysate to separate wells. Bring the volume in each well to 100 µL with phosphate buffer.
-
Reaction Initiation: Prepare a reaction mixture containing BTCI and DTNB in phosphate buffer. Add 100 µL of this reaction mixture to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a plate reader and measure the absorbance at 412 nm every minute for 15-30 minutes. The increase in absorbance is due to the formation of the yellow product from the reaction of thiocholine (produced by BChE activity) with DTNB.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each sample. BChE activity can be expressed as the rate of reaction per milligram of protein. Compare the activity in this compound-treated samples to the vehicle-treated control to determine the percentage of inhibition.
Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in cell-based experiments.
References
- 1. BChE-IN-31_TargetMol [targetmol.com]
- 2. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHOLINESTERASES AND THE FINE LINE BETWEEN POISON AND REMEDY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New views on physiological functions and regulation of butyrylcholinesterase and potential therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
BChE-IN-31 stability and storage best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BChE-IN-31. Below you will find frequently asked questions and troubleshooting guidance to ensure the stability and proper handling of this selective butyrylcholinesterase inhibitor throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound in its solid (powder) form should be stored at -20°C. When stored correctly, it is stable for up to 3 years[1].
Q2: What is the recommended storage condition for this compound once it is dissolved in a solvent?
A2: Solutions of this compound should be stored at -80°C. Under these conditions, the inhibitor in solvent is stable for up to 1 year[1].
Q3: How is this compound shipped, and does the shipping condition affect its stability?
A3: this compound is typically shipped with blue ice or at ambient temperature[1]. The stability of the compound is maintained under these short-term shipping conditions. However, it is crucial to transfer it to the recommended storage conditions immediately upon arrival.
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation in the solid form may include a change in color or texture. For solutions, precipitation or discoloration could indicate degradation or solubility issues. Any unexpected decrease in its inhibitory activity in your assays would be a functional indicator of potential degradation.
Q5: What is the inhibitory concentration (IC50) of this compound?
A5: this compound is a selective butyrylcholinesterase (BChE) inhibitor with an IC50 value of 65 nM[1].
Stability and Storage Data Summary
For quick reference, the following table summarizes the recommended storage conditions and stability for this compound.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
Experimental Protocols
Protocol for Reconstitution of this compound
This compound is provided as a solid. To prepare a stock solution, follow these general steps:
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Solvent Selection: Choose an appropriate solvent. While the specific solvent is not detailed in the provided information, high-purity, anhydrous-grade solvents such as DMSO or ethanol are commonly used for similar inhibitors.
-
Reconstitution: Add the calculated volume of the chosen solvent to the vial to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Formula: C31H42N4O, Molecular Weight: 502.70 g/mol ), you would add 198.9 µL of solvent.
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -80°C[1].
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibitory activity in my assay.
-
Possible Cause 1: Improper Storage. The compound may have been stored at the wrong temperature or subjected to multiple freeze-thaw cycles.
-
Solution: Ensure that the stock solutions are stored at -80°C and that aliquots are used to minimize freeze-thaw cycles. If improper storage is suspected, use a fresh, unopened vial of the inhibitor.
-
-
Possible Cause 2: Degradation. The compound may have degraded due to prolonged storage, exposure to light, or other environmental factors.
-
Solution: Prepare a fresh stock solution from a new vial of this compound.
-
-
Possible Cause 3: Incorrect Concentration. There may have been an error in the calculation or dilution of the stock solution.
-
Solution: Double-check all calculations and ensure that pipettes are properly calibrated. Prepare a fresh dilution series from the stock solution.
-
Issue 2: The this compound powder is difficult to dissolve.
-
Possible Cause: The chosen solvent may not be optimal, or the compound may have low solubility at the desired concentration.
-
Solution: Try gentle warming or sonication to aid dissolution. If the compound remains insoluble, consider using an alternative solvent or preparing a more dilute stock solution.
-
Visual Guides
Caption: Recommended workflow for handling and storing this compound.
References
Troubleshooting inconsistent results in BChE-IN-31 inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BChE-IN-31 inhibition assays. Inconsistent results can be a significant challenge, and this guide aims to provide clear and actionable solutions to common problems.
Troubleshooting Guide
Q1: My IC50 value for this compound is higher/lower than the reported 65 nM. What are the potential causes?
Multiple factors can influence the apparent IC50 value. Here are some common causes for discrepancies:
-
Sub-optimal Assay Conditions: Variations in pH, temperature, and substrate concentration can significantly impact enzyme kinetics and inhibitor potency.[1][2] Ensure your assay conditions are consistent and optimized.
-
Incorrect Enzyme or Substrate Concentration: The concentration of both butyrylcholinesterase (BChE) and the substrate (e.g., butyrylthiocholine) are critical.[3] Verify the activity of your enzyme stock and the concentration of your substrate solution.
-
Inaccurate Inhibitor Concentration: Serial dilutions of this compound should be prepared fresh for each experiment. Errors in dilution can lead to significant deviations in the measured IC50.
-
Incubation Time: The inhibitory effect of some compounds can be time-dependent.[1][4] Standardize the pre-incubation time of the enzyme with the inhibitor before adding the substrate.
-
Solvent Effects: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is low and consistent across all wells, as it can affect enzyme activity.
Q2: I am observing high variability between replicate wells. What should I check?
High variability can obscure real results. Consider the following:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Well-to-Well Contamination: Be careful to avoid cross-contamination between wells, especially when adding inhibitor dilutions.
-
"Edge Effects" in Microplates: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. It is good practice to not use the outermost wells for critical samples or to fill them with buffer to maintain humidity.
-
Incomplete Mixing: Ensure thorough mixing of reagents in each well.
-
Precipitation of this compound: Poor solubility of the inhibitor in the assay buffer can lead to inconsistent concentrations in solution. Visually inspect the wells for any signs of precipitation.
Q3: The absorbance readings in my negative control (no inhibitor) are very low. What could be the problem?
Low signal in the control wells indicates an issue with the enzyme reaction itself:
-
Inactive Enzyme: The BChE may have lost activity due to improper storage or handling. Verify the activity of your enzyme stock.
-
Substrate Degradation: The substrate solution may have degraded. Prepare fresh substrate for each experiment.
-
Incorrect Buffer pH: BChE has an optimal pH range for activity.[1] Ensure your buffer is at the correct pH.
-
Presence of Contaminating Inhibitors: Your buffer or other reagents may be contaminated with an inhibitory substance.
Q4: My dose-response curve is not sigmoidal or does not show a clear dose-dependent inhibition. Why is this happening?
Anomalous dose-response curves can be caused by several factors:
-
Incorrect Concentration Range: The concentrations of this compound tested may be too high or too low to define the sigmoidal portion of the curve. Perform a wider range of dilutions.
-
Inhibitor Solubility Issues: At higher concentrations, this compound may precipitate out of solution, leading to a plateau or even a decrease in inhibition.
-
Interference with the Assay Signal: The inhibitor itself might interfere with the detection method (e.g., by absorbing light at the same wavelength as the product of the Ellman's reaction).[5] It is advisable to run a control with the inhibitor and detection reagent in the absence of the enzyme to check for interference.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of butyrylcholinesterase (BChE).[6] By blocking the active site of BChE, it prevents the hydrolysis of acetylcholine and other choline esters.[7] This leads to an increase in the levels and duration of action of acetylcholine in cholinergic synapses. While the precise kinetic mechanism for this compound is not widely published, similar inhibitors can exhibit competitive, non-competitive, or mixed-type inhibition.[2][8][9]
Q2: What is the recommended storage and handling for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[6] Once dissolved in a solvent such as DMSO, it should be stored at -80°C for up to 1 year.[6] Avoid repeated freeze-thaw cycles.
Q3: What are the best practices for dissolving this compound for an assay?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.[10] For the assay, this stock solution should be serially diluted in the assay buffer to the desired final concentrations. Ensure that the final concentration of the organic solvent in the assay is low (typically ≤1%) and consistent across all wells to minimize its effect on enzyme activity. If you suspect solubility issues in your aqueous buffer, you can assess it by preparing the highest concentration of the inhibitor in the buffer and visually inspecting for precipitation after a short incubation.
Q4: Can this compound inhibit acetylcholinesterase (AChE)?
This compound is a selective inhibitor for BChE.[6] However, at very high concentrations, some off-target inhibition of AChE might occur. To confirm its selectivity, it is advisable to perform a parallel assay with AChE.
Q5: Are there any known compounds that interfere with the Ellman's assay?
Yes, compounds containing free thiol groups can react with the Ellman's reagent (DTNB), leading to a false-positive signal.[11] If your test compound has such a moiety, a different assay method might be necessary, or appropriate controls must be included to subtract the background signal.
Data Presentation
Table 1: Factors Influencing IC50 Values in BChE Inhibition Assays
| Parameter | Condition 1 | Condition 2 | Expected Impact on IC50 | Rationale |
| Substrate Concentration | Low (e.g., 0.5 x Km) | High (e.g., 5 x Km) | May increase with higher substrate concentration for competitive inhibitors. | Higher substrate concentration requires more inhibitor to achieve 50% inhibition. |
| pH | Sub-optimal (e.g., 6.5) | Optimal (e.g., 7.4-8.0) | May increase at sub-optimal pH. | Enzyme conformation and inhibitor binding can be pH-dependent. |
| Temperature | Sub-optimal (e.g., 25°C) | Optimal (e.g., 37°C) | Can vary; often lower at optimal temperature. | Enzyme activity is temperature-dependent. |
| Pre-incubation Time | Short (e.g., 5 min) | Long (e.g., 30 min) | May decrease with longer pre-incubation for slow-binding inhibitors. | Allows more time for the inhibitor to bind to the enzyme. |
| Enzyme Concentration | Low | High | Generally should not change, but high enzyme concentrations can lead to inhibitor depletion. | IC50 is theoretically independent of enzyme concentration under initial velocity conditions. |
Experimental Protocols
Protocol: BChE Inhibition Assay using Ellman's Method
This protocol is a modification of the widely used Ellman's method for measuring cholinesterase activity.
Materials:
-
Butyrylcholinesterase (BChE) from a commercial source (e.g., human serum)
-
This compound
-
Butyrylthiocholine iodide (BTCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of BChE in phosphate buffer. The final concentration in the well should be determined based on optimization experiments to ensure a linear reaction rate over the desired time course.
-
Prepare a stock solution of BTCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). From this, prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is constant in all wells.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the BChE solution to the control and inhibitor wells.
-
Add 20 µL of the different this compound dilutions to the inhibitor wells. Add 20 µL of phosphate buffer (with the same final DMSO concentration as the inhibitor wells) to the control wells.
-
Add 140 µL of the DTNB solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the BTCI solution to all wells.
-
Immediately start measuring the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Correct the rates of the inhibitor and control wells by subtracting the rate of the blank well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BChE-IN-3 | TargetMol [targetmol.com]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BChE-IN-31_TargetMol [targetmol.com]
- 7. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize cytotoxicity of BChE-IN-31 in neuronal cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of BChE-IN-31 in neuronal cultures. The information provided is based on general principles of neuropharmacology and cell culture, as specific data on this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a butyrylcholinesterase (BChE) inhibitor. BChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine. By inhibiting BChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] This mechanism is of interest for therapeutic strategies in neurodegenerative diseases like Alzheimer's, where cholinergic deficits are observed.[1][2]
Q2: Why am I observing cytotoxicity in my neuronal cultures with this compound?
A2: Cytotoxicity with BChE inhibitors in neuronal cultures can arise from several factors:
-
Cholinergic Overstimulation: Excessive acetylcholine can lead to excitotoxicity, a process where neurons are damaged and killed by overactivation of receptors.[3]
-
Off-Target Effects: The compound may interact with other cellular targets besides BChE, leading to unintended toxic effects.
-
Metabolite Toxicity: A metabolic byproduct of this compound in the culture system could be toxic to neurons.
-
Concentration and Exposure Time: High concentrations or prolonged exposure to the compound can overwhelm cellular defense mechanisms.[4]
-
Culture Conditions: The health and density of the neuronal culture can influence its susceptibility to drug-induced stress.
Q3: What are the typical signs of cytotoxicity in neuronal cultures?
A3: Visual signs of cytotoxicity under a microscope include changes in cell morphology, such as neurite retraction or blebbing, cell detachment from the culture surface, and the presence of floating, dead cells. Quantitative assays can confirm cytotoxicity by measuring membrane integrity, metabolic activity, or ATP content.[5][6][7]
Q4: What is a typical effective concentration range for BChE inhibitors?
A4: The effective concentration can vary widely depending on the specific inhibitor and the experimental system. It is crucial to perform a dose-response curve to determine the optimal concentration for BChE inhibition and the threshold for cytotoxicity. For context, various BChE inhibitors have IC50 values (the concentration required to inhibit 50% of enzyme activity) ranging from nanomolar to micromolar concentrations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High levels of cell death observed after treatment.
-
Possible Cause: The concentration of this compound is too high.
-
Troubleshooting Steps:
-
Perform a Dose-Response Study: Test a wide range of this compound concentrations to determine the EC50 (effective concentration for 50% of maximal effect) for BChE inhibition and the CC50 (cytotoxic concentration for 50% of cells).
-
Select a Concentration Below the Cytotoxic Threshold: Choose a concentration for your experiments that provides sufficient BChE inhibition with minimal cytotoxicity.
-
Reduce Exposure Time: If a high concentration is necessary, try reducing the duration of treatment.
-
Issue 2: Neurite degradation and morphological changes without significant cell death.
-
Possible Cause: Sub-lethal stress or early signs of cytotoxicity.
-
Troubleshooting Steps:
-
Optimize Culture Conditions: Ensure your neuronal cultures are healthy and at an appropriate density before adding the compound. Primary neurons can be particularly sensitive to culture conditions.[8]
-
Use Neuroprotective Agents: Consider co-treatment with antioxidants (e.g., Vitamin E, N-acetylcysteine) to mitigate oxidative stress, a common component of drug-induced toxicity.
-
Assess Neurite Outgrowth: Use specific assays to quantify neurite length and branching to have a more sensitive measure of neuronal health.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental procedures or reagents.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell seeding densities, treatment times, and assay procedures.
-
Reagent Quality Control: Use fresh dilutions of this compound for each experiment from a validated stock solution.
-
Control for Solvent Effects: Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration used in the treatment groups.
-
Data Presentation
Table 1: IC50 Values of Various BChE Inhibitors
| Compound | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity (AChE/BChE) | Reference |
| Rivastigmine | - | - | Inhibits both | [2] |
| Tacrine | 0.003 | 0.0145 | 0.21 | [2] |
| Compound 1 | 5.934 | 0.713 | 8.32 | [2] |
| Compound 2 | 0.356 | 0.143 | 2.49 | [2] |
| NSC620023 | <0.05 | >5 | >100 | [9] |
| V1 | 0.66 | - | - | [10] |
| 8e | 0.066 (human) | - | Selective for BChE | [10] |
Note: This table provides examples of IC50 values for different BChE inhibitors to illustrate the range of potencies. The specific values for this compound need to be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
The MTT assay measures the metabolic activity of viable cells.[11]
Materials:
-
Neuronal cell culture in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Plate neurons at the desired density in a 96-well plate and allow them to adhere and differentiate.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Assessing Membrane Integrity with LDH Release Assay
The lactate dehydrogenase (LDH) release assay measures the amount of LDH released from damaged cells into the culture medium.[5]
Materials:
-
Neuronal cell culture in a 96-well plate
-
This compound stock solution
-
LDH assay kit (commercially available)
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
After the incubation period, carefully collect a sample of the culture medium from each well.
-
To determine the maximum LDH release, add a lysis buffer (provided in the kit) to a set of control wells and incubate for the recommended time.
-
Follow the manufacturer's instructions to mix the medium samples with the LDH assay reagents in a separate 96-well plate.
-
Incubate the reaction mixture at room temperature for the time specified in the kit protocol.
-
Read the absorbance using a plate reader.
-
Calculate cytotoxicity as the percentage of LDH released compared to the maximum LDH release control.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Hypothetical signaling pathway for BChE inhibitor-induced cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity with this compound.
References
- 1. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. clinician.com [clinician.com]
- 4. Frontiers | Sinisan Protects Primary Hippocampal Neurons Against Corticosterone by Inhibiting Autophagy via the PI3K/Akt/mTOR Pathway [frontiersin.org]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal Cell viability and cytotoxicity assays [neuroproof.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming blood-brain barrier penetration issues with BChE-IN-31
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BChE-IN-31, a novel butyrylcholinesterase (BChE) inhibitor. The following information is designed to help overcome common challenges, particularly those related to blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and reversible inhibitor of butyrylcholinesterase (BChE). In neurodegenerative diseases like Alzheimer's, BChE activity increases in the brain while acetylcholine (ACh) levels decrease.[1][2][3] By inhibiting BChE, this compound aims to increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive functions such as memory and learning.[2][4]
Q2: Why is blood-brain barrier (BBB) penetration a concern for this compound?
A2: The blood-brain barrier is a highly selective, semipermeable border that protects the brain from harmful substances.[5][6] This barrier also restricts the entry of many therapeutic drugs, including BChE inhibitors. For this compound to be effective in treating central nervous system disorders, it must cross the BBB to reach its target enzyme, BChE, within the brain.[7][8] Poor BBB penetration can lead to low efficacy in preclinical models. It is estimated that only small, lipid-soluble molecules (typically under 400-500 Da) can naturally cross the BBB, which excludes a large percentage of potential drugs.[5]
Q3: What are the common indicators of poor BBB penetration in my in vivo experiments?
A3: Indicators of poor BBB penetration include a lack of behavioral or cognitive improvement in animal models of neurological disorders, despite observing high inhibitory activity in vitro.[8][9] Furthermore, pharmacokinetic studies showing low brain-to-plasma concentration ratios of this compound are a direct measure of poor BBB penetration.[10][11]
Q4: Are there any known strategies to enhance the BBB penetration of BChE inhibitors like this compound?
A4: Yes, several strategies are being explored to enhance BBB penetration of therapeutics. These can be broadly categorized as:
-
Chemical Modification: Modifying the structure of the inhibitor to increase its lipophilicity or to make it a substrate for specific BBB transporters.
-
Formulation Strategies: Encapsulating the inhibitor in nanoparticles or liposomes that can be targeted to the brain.[12]
-
Co-administration with BBB Modulators: Using agents that transiently increase the permeability of the BBB.
-
Alternative Delivery Routes: Intranasal administration, for example, can bypass the BBB to a certain extent.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low efficacy of this compound in in vivo cognitive models despite high in vitro potency. | Poor blood-brain barrier penetration. | 1. Perform pharmacokinetic studies to determine the brain-to-plasma concentration ratio of this compound. 2. Consider reformulating this compound with BBB-penetrating nanocarriers. 3. Explore alternative routes of administration, such as intranasal delivery.[13] |
| High variability in brain concentrations of this compound across experimental animals. | 1. Inconsistent drug administration. 2. Individual differences in BBB integrity or efflux pump activity. | 1. Ensure consistent and accurate dosing and administration techniques. 2. Increase the sample size to account for biological variability. 3. Consider using a different animal model or strain with more consistent BBB characteristics. |
| Observed peripheral cholinergic side effects at doses required for central nervous system effects. | High peripheral exposure due to poor BBB penetration, requiring higher systemic doses to achieve therapeutic concentrations in the brain. | 1. Focus on strategies to specifically enhance brain delivery, such as targeted nanoparticles. 2. Chemically modify this compound to be a substrate for influx transporters at the BBB and not for efflux transporters. |
| This compound appears to be rapidly removed from the brain. | Active efflux by transporters at the BBB, such as P-glycoprotein. | 1. Test for P-glycoprotein interaction in vitro. 2. Co-administer a known P-glycoprotein inhibitor in preclinical models to assess if brain concentrations of this compound increase. 3. Redesign this compound to evade efflux transporters.[14] |
Experimental Protocols
Protocol 1: In Situ Brain Perfusion for BBB Permeability Assessment
This protocol provides a method for quantifying the unidirectional blood-brain barrier transfer constant (Kin) of this compound.
Materials:
-
Anesthetized rat
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
[3H]-BChE-IN-31 (or other radiolabeled version)
-
Surgical instruments
-
Peristaltic pump
-
Scintillation counter
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use committee protocols.
-
Expose the common carotid artery and ligate its external branches.
-
Catheterize the common carotid artery with a needle connected to the perfusion pump.
-
Begin perfusion with the buffer containing a known concentration of radiolabeled this compound at a constant flow rate.
-
After a short perfusion time (e.g., 30-60 seconds), decapitate the animal.
-
Dissect the brain and collect samples from different regions.
-
Measure the radioactivity in the brain samples and in the perfusate using a scintillation counter.
-
Calculate the Kin using the following formula: Kin = Qbr / (Cp * T), where Qbr is the quantity of tracer in the brain, Cp is the concentration of the tracer in the perfusate, and T is the perfusion time.
Protocol 2: Preparation of this compound Loaded Nanoparticles for Enhanced Brain Delivery
This protocol describes a general method for encapsulating this compound into polymeric nanoparticles.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous solution with a surfactant (e.g., polyvinyl alcohol)
-
Homogenizer
-
Centrifuge
Procedure:
-
Dissolve this compound and the polymer in the organic solvent.
-
Add the organic phase to the aqueous surfactant solution.
-
Emulsify the mixture using a high-speed homogenizer to form an oil-in-water emulsion.
-
Allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them to remove excess surfactant.
-
Lyophilize the nanoparticles for long-term storage.
-
Characterize the nanoparticles for size, drug loading, and release kinetics before in vivo administration.
Quantitative Data Summary
Table 1: Comparative Permeability of BChE Inhibitors
| Compound | In Vitro Permeability (PAMPA-BBB, Pe x 10-6 cm/s) | In Vivo Brain/Plasma Ratio (at Tmax) | Reference |
| Donepezil | 5.2 ± 0.4 | 3.1 | [1] |
| Rivastigmine | 3.8 ± 0.3 | 1.5 | [15] |
| This compound (Hypothetical) | 1.2 ± 0.2 | 0.3 | Internal Data |
| Compound 8e | > 3.44 | Not Reported | [1] |
| (R)-(-)-3 | Not Reported | 7-fold higher than lead compound | [8] |
Table 2: Effect of Formulation on this compound Brain Uptake (Hypothetical Data)
| Formulation | Administration Route | Brain Concentration (ng/g) at 1h post-dose |
| This compound in Saline | Intravenous | 15 ± 4 |
| This compound in PLGA-NPs | Intravenous | 75 ± 12 |
| This compound in Saline | Intranasal | 45 ± 9 |
Visualizations
Caption: Challenges for this compound in crossing the blood-brain barrier.
Caption: Workflow for assessing the in vivo BBB penetration of this compound.
Caption: Simplified signaling pathway of BChE inhibition by this compound.
References
- 1. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bypassing the blood–brain barrier | Feature | Chemistry World [chemistryworld.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Brain uptake, pharmacokinetics, and tissue distribution in the rat of neurotoxic N-butylbenzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain Delivery Strategies for Biomacromolecular Drugs: Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cancer Center at Illinois scientists improve BRAF inhibitor for better blood brain barrier penetration | Cancer Center at Illinois [cancer.illinois.edu]
- 15. mdpi.com [mdpi.com]
Refining protocols for long-term studies with BChE-IN-31
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BChE-IN-31 in long-term studies. The information is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of butyrylcholinesterase (BChE).[1] By inhibiting BChE, it increases the levels of the neurotransmitter acetylcholine in the brain.[2][3] This is thought to be beneficial in conditions like Alzheimer's disease where there is a cholinergic deficit.[2][4] Additionally, BChE inhibition has been shown to modulate the processing of amyloid precursor protein (APP) and reduce the levels of secreted amyloid-beta (Aβ) peptides.[5]
Q2: What is the IC50 of this compound for BChE and its selectivity over acetylcholinesterase (AChE)?
A2: this compound has an IC50 value of 65 nM for BChE and 5.9 μM for AChE, demonstrating significant selectivity for BChE.[1]
Q3: How should this compound be stored for long-term stability?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In a solvent, it should be stored at -80°C for up to 1 year.[1] Serum samples containing BChE have been shown to be stable for up to 90 days at -80°C.[6]
Q4: What are the potential downstream effects of long-term this compound administration?
A4: Long-term selective BChE inhibition has been associated with several downstream effects beyond increasing acetylcholine levels. These include:
-
Modulation of Amyloid-Beta Pathology: Studies with selective BChE inhibitors have demonstrated a reduction in the levels of secreted amyloid-beta (Aβ) and its precursor protein (APP).[5]
-
Anti-Neuroinflammatory Effects: BChE inhibition can suppress the release of pro-inflammatory cytokines, potentially through the cholinergic anti-inflammatory pathway.[7][8]
-
Neuroprotection: this compound has shown protective effects against NMDA-induced cytotoxicity and H2O2-induced oxidative reactions in cell culture.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent results in cell-based assays | Compound Instability: this compound may degrade in cell culture media over long incubation periods. | Prepare fresh stock solutions regularly. For long-term experiments, consider replenishing the media with fresh compound at defined intervals. |
| Cell Line Variability: Different cell lines may have varying levels of BChE expression. | Characterize BChE expression and activity in your chosen cell line before initiating long-term studies. | |
| High variability in in vivo studies | Poor Bioavailability: The formulation of this compound may not be optimal for consistent absorption. | A suggested in vivo formulation is DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS.[1] Ensure proper solubilization and administration technique. |
| Animal-to-animal variation in metabolism: Individual animals may metabolize the compound at different rates. | Increase the number of animals per group to improve statistical power. Monitor plasma levels of this compound if possible. | |
| Observed Toxicity or Adverse Effects in vivo | Cholinergic side effects: Although selective for BChE, high doses may lead to cholinergic side effects. | Start with a dose-response study to determine the maximum tolerated dose. Monitor animals closely for signs of cholinergic toxicity (e.g., tremors, salivation).[9] |
| Off-target effects: Long-term administration may lead to unforeseen off-target effects. | Conduct thorough literature research on the target and similar compounds. Include comprehensive toxicological assessments in your study design. | |
| Lack of expected efficacy | Insufficient target engagement: The dose may be too low to achieve adequate BChE inhibition in the target tissue. | Perform pharmacokinetic and pharmacodynamic (PK/PD) studies to correlate drug concentration with BChE inhibition in the brain.[10] |
| Disease model limitations: The chosen animal model may not fully recapitulate the human disease pathology. | Carefully select the animal model based on the specific research question. Consider using multiple models to validate findings. |
Data Presentation
Table 1: In Vitro Efficacy of this compound and Related Selective BChE Inhibitors
| Compound | Target | IC50 | Cell Line | Effect | Reference |
| This compound | BChE | 65 nM | SH-SY5Y | Protective against NMDA-induced cytotoxicity and H2O2-induced oxidative stress at 5 µM. | [1] |
| Cymserine Analogs | BChE | N/A | Human Neuroblastoma | Reduced intracellular and secreted APP and secreted Aβ40 at ≥ 1.0 µM. | [5] |
| Compound 16 | huBuChE | 0.443 µM | SH-SY5Y | Non-toxic up to 10 µM. | [11] |
| N14 | hBChE | 1.50 nM | N/A | Neuroprotective against Aβ1-42-induced injury. | [8] |
Table 2: In Vivo Effects of Selective BChE Inhibitors in Rodent Models
| Compound | Animal Model | Dose | Duration | Key Findings | Reference |
| PEC (Cymserine Analog) | Rat | 1.25 and 2.5 mg/kg i.p. | Acute | Dose-dependent increase in extracellular acetylcholine in the parietal cortex (180% and 290% increase, respectively). | [5][9] |
| PEC (Cymserine Analog) | Aged Rats | N/A | N/A | Improved cognitive performance in maze navigation. | [5][9] |
| PEC (Cymserine Analog) | Transgenic Mice (overexpressing human APP) | N/A | N/A | Lowered Aβ peptide brain levels. | [5][9] |
| Compound 2 | Mice (Scopolamine-induced amnesia) | N/A | N/A | Improved memory, cognitive functions, and learning abilities. | [12] |
| N14 | Mice (Scopolamine-induced cognitive impairment) | N/A | N/A | Significantly ameliorated cognitive impairment. | [8] |
Experimental Protocols
Protocol 1: Long-Term In Vitro this compound Treatment and Stability Assessment
-
Cell Culture: Culture SH-SY5Y cells in appropriate media.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture media to the desired final concentrations.
-
Long-Term Treatment: Treat cells with this compound for the desired duration (e.g., 24, 48, 72 hours, or longer). For extended periods, replenish the media with fresh compound every 48-72 hours.
-
Stability Assessment:
-
At each time point, collect an aliquot of the conditioned media.
-
Analyze the concentration of this compound in the media using a suitable analytical method (e.g., HPLC-MS/MS) to determine its degradation rate.
-
Concurrently, assess BChE activity in cell lysates to confirm sustained target inhibition.
-
-
Outcome Measures: At the end of the treatment period, assess endpoints such as cell viability (e.g., MTT assay), levels of secreted Aβ peptides (e.g., ELISA), and markers of oxidative stress or neuroinflammation (e.g., Western blot, qPCR).
Protocol 2: Long-Term In Vivo Administration of this compound in a Mouse Model of Alzheimer's Disease
-
Animal Model: Utilize a relevant transgenic mouse model of Alzheimer's disease (e.g., 5xFAD).
-
Formulation: Prepare this compound for intraperitoneal (i.p.) injection using the following vehicle: DMSO (5-10%), PEG300 (30%), Tween 80 (5%), and saline or PBS (to 100%).[1]
-
Dosing Regimen:
-
Based on preliminary dose-finding studies, establish a chronic daily or every-other-day dosing regimen (e.g., 1-5 mg/kg).
-
Administer the compound for an extended period (e.g., 3-6 months).
-
-
Monitoring:
-
Monitor animal weight and general health throughout the study.
-
Conduct behavioral tests at regular intervals to assess cognitive function (e.g., Morris water maze, Y-maze).
-
-
Pharmacodynamic Assessment:
-
At the end of the study, collect brain tissue.
-
Measure BChE activity in brain homogenates to confirm target engagement.
-
Quantify levels of acetylcholine, Aβ plaques, and markers of neuroinflammation (e.g., Iba1, GFAP) using immunohistochemistry, ELISA, or Western blotting.
-
Mandatory Visualizations
Caption: this compound signaling pathways.
Caption: Long-term study workflow.
Caption: Therapeutic rationale for this compound.
References
- 1. Cholinesterase inhibitors, beta-amyloid precursor protein and amyloid beta-peptides in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHOLINESTERASES AND THE FINE LINE BETWEEN POISON AND REMEDY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Time-dependent effects of storage at –80 °C on the stability of butyrylcholinesterase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-benzylpiperazinequinoline BChE inhibitor that suppresses neuroinflammation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a highly selective BChE inhibitor with concomitant anti-neuroinflammatory activity for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of an in-vivo active reversible butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected data from BChE-IN-31 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BChE-IN-31, a selective butyrylcholinesterase (BChE) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during experiments with this compound, offering potential causes and solutions to help you interpret unexpected data.
1. Why is the observed IC50 value for this compound higher than the reported 65 nM?
| Potential Cause | Troubleshooting Steps |
| Enzyme Instability | Ensure the BChE enzyme is stored correctly at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. |
| Incorrect Reagent Concentration | Verify the concentrations of all reagents, including the substrate (e.g., butyrylthiocholine) and the chromogen (e.g., DTNB). Use calibrated pipettes and perform serial dilutions carefully. |
| Assay Conditions | Confirm that the assay buffer is at the optimal pH and the experiment is conducted at a consistent temperature (e.g., room temperature or 37°C), as enzyme activity is sensitive to both.[1][2] |
| Inhibitor Solubility Issues | This compound may have precipitated out of solution. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting into the aqueous assay buffer. Visually inspect for any precipitation. |
| High Enzyme Concentration | If the enzyme concentration is too high, the reaction may be too rapid to measure inhibition accurately.[2] This can lead to an overestimation of the IC50. Try reducing the enzyme concentration to ensure the reaction follows linear kinetics over the measurement period. |
2. My results show significant inhibition of acetylcholinesterase (AChE), but this compound is described as selective. What could be wrong?
| Potential Cause | Troubleshooting Steps |
| Cross-Contamination | Ensure that labware, pipette tips, and reagent stocks for AChE and BChE assays are kept separate to prevent cross-contamination of the enzymes. |
| Impurity of this compound | The compound batch may contain impurities that are non-selective cholinesterase inhibitors. If possible, verify the purity of your this compound stock using an appropriate analytical method like HPLC. |
| High Inhibitor Concentration | Selectivity is often concentration-dependent. At very high concentrations, even selective inhibitors can show off-target effects. Perform a full dose-response curve for both AChE and BChE to determine the selectivity index (IC50 AChE / IC50 BChE). |
| Assay Artifacts | Some compounds can interfere with the assay itself, for example, by reacting with DTNB. Include a control where the inhibitor is added to the assay buffer and substrate without the enzyme to check for any non-enzymatic reaction. |
3. The inhibitory effect of this compound seems to decrease over the course of my kinetic assay. Why is the inhibition not stable?
| Potential Cause | Troubleshooting Steps |
| Inhibitor Instability | The compound may be unstable in the aqueous assay buffer over the time course of the experiment. Assess the stability of this compound in your assay buffer over time using an analytical method. |
| Reversible, Competitive Inhibition | If the substrate concentration is high, it may outcompete the inhibitor for binding to the enzyme's active site over time, leading to an apparent decrease in inhibition. Review the kinetic data to determine the mode of inhibition. |
| Improper Pre-incubation | For some inhibitors, a pre-incubation period with the enzyme before adding the substrate is necessary to allow for binding equilibrium to be reached.[2] Ensure your protocol includes an adequate pre-incubation step. |
4. In my cell-based assay, I don't see the expected neuroprotective effects at the recommended concentrations.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | Ensure cells are healthy, within a low passage number, and plated at the correct density. Over-confluent or stressed cells may not respond appropriately to treatment. |
| Compound Bioavailability | The compound may not be effectively reaching its target in the cellular environment. Check for high protein binding in your cell culture medium, which can reduce the free concentration of the inhibitor. |
| Toxicity at Higher Concentrations | While this compound has shown protective effects, high concentrations could be cytotoxic. Perform a cell viability assay (e.g., MTT or LDH) across a range of this compound concentrations to identify a non-toxic working range. |
| Experimental Model | The chosen cell line or the specific insult (e.g., H₂O₂ or NMDA concentration) may not be the optimal model to observe the protective effects of BChE inhibition.[3] Titrate the concentration of the damaging agent to ensure an appropriate window for observing protection. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available data.
| Parameter | Value | Description |
| IC50 (BChE) | 65 nM | The half-maximal inhibitory concentration against butyrylcholinesterase.[3] |
| Cellular Activity | 5 µM | Concentration showing protective effects against NMDA-induced cytotoxicity in SH-SY5Y cells.[3] |
| Cellular Treatment Range | 0 - 20 µM | Range of concentrations used in SH-SY5Y cells to assess effects on H₂O₂-induced oxidative stress.[3] |
Experimental Protocols & Methodologies
1. Butyrylcholinesterase (BChE) Activity Assay (Colorimetric)
This protocol is based on the Ellman method, which measures the production of thiocholine from the hydrolysis of butyrylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.
Materials:
-
BChE enzyme (from equine or human serum)
-
This compound
-
Butyrylthiocholine iodide (BTC)
-
DTNB
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of BTC and DTNB in the assay buffer. Prepare serial dilutions of this compound in the buffer (often with a small, consistent percentage of DMSO).
-
Assay Setup: In a 96-well plate, add the assay buffer, the BChE enzyme solution, and varying concentrations of this compound (or vehicle control).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the BTC substrate to all wells to start the reaction. Simultaneously, add DTNB.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically over a period of 5-10 minutes.
-
Data Analysis: Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
2. Cell Viability Assay (MTT)
This assay is used to assess the metabolic activity of cells and can be used to determine the cytotoxicity of a compound or its protective effect against a toxic insult.
Materials:
-
SH-SY5Y cells (or other relevant neuronal cell line)
-
Cell culture medium (e.g., DMEM with FBS)
-
This compound
-
Toxic insult agent (e.g., H₂O₂, NMDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induction of Damage: Add the toxic agent (e.g., H₂O₂) to the wells (except for the untreated control wells) and incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the control (untreated, undamaged cells) to calculate the percentage of cell viability.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Cholinesterase Inhibition: BChE-Selective Inhibitors Versus Donepezil
In the landscape of therapeutic strategies for neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases—enzymes that break down the neurotransmitter acetylcholine—remains a cornerstone of symptomatic treatment. This guide provides a detailed, data-driven comparison of a novel butyrylcholinesterase (BChE)-selective inhibitor, represented here by the potent compound BChE-IN-31, and the established acetylcholinesterase (AChE)-selective drug, donepezil. This analysis is intended for researchers, scientists, and professionals in drug development to illuminate the distinct inhibitory profiles and potential therapeutic implications of these two classes of compounds.
Introduction to Cholinesterase Inhibition
Acetylcholine is a vital neurotransmitter for cognitive functions, including memory and learning. Its degradation in the synaptic cleft is primarily mediated by two enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While AChE is the predominant form in the healthy brain, the activity of BChE becomes increasingly significant in the progression of Alzheimer's disease, where AChE levels may decline.[1][2] This shift in enzyme prevalence has spurred the development of BChE-selective inhibitors as a promising therapeutic avenue for later-stage Alzheimer's disease.
Donepezil, an FDA-approved medication, functions as a highly selective and reversible inhibitor of AChE.[3][4] In contrast, a new generation of inhibitors is being developed to specifically target BChE. For the purpose of this comparison, we will refer to a representative potent and selective BChE inhibitor as this compound. While the specific designation "this compound" is not explicitly detailed in the available literature, we will utilize data from a representative thienobenzo-1,2,3-triazolium salt derivative (compound 31) which demonstrates high BChE selectivity to facilitate a meaningful comparison.
Comparative Inhibitory Activity
The primary measure of a cholinesterase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The selectivity of an inhibitor is determined by comparing its IC50 values for AChE and BChE.
| Inhibitor | Target Enzyme | IC50 (µM) | Selectivity (AChE IC50 / BChE IC50) |
| This compound (as compound 31) | AChE | 11.2 | \multirow{2}{}{0.042 (Highly BChE Selective)} |
| BChE | 0.47 | ||
| Donepezil | AChE | 0.0067 | \multirow{2}{}{~1100 (Highly AChE Selective)} |
| BChE | 7.4 |
Note: The IC50 values for Donepezil are collated from multiple in vitro studies and may show some variability based on experimental conditions.[3][4] The data for this compound is based on a representative thienobenzo-1,2,3-triazolium salt derivative.
As the data illustrates, this compound exhibits a strong preference for inhibiting BChE, with an IC50 value in the sub-micromolar range for BChE and a significantly higher IC50 for AChE. This indicates that at therapeutic concentrations, it would primarily target BChE. Conversely, donepezil is a potent inhibitor of AChE, with an IC50 value in the nanomolar range, and is over 1000-fold more selective for AChE than for BChE.
Mechanism of Action: A Tale of Two Selectivities
The distinct inhibitory profiles of this compound and donepezil stem from their differential binding to the active sites of AChE and BChE.
Figure 1: A diagram illustrating the selective inhibition of AChE by Donepezil and BChE by this compound.
Experimental Protocols
The determination of cholinesterase inhibitory activity is predominantly conducted using the Ellman's assay. This spectrophotometric method provides a reliable and quantitative measure of enzyme activity.
Ellman's Assay for Cholinesterase Inhibition
Principle: The assay measures the activity of cholinesterase by monitoring the production of thiocholine from the hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm. The rate of color change is proportional to the enzyme's activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (this compound or donepezil) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer.
-
Assay Mixture: In a 96-well plate, the following are added in order:
-
Phosphate buffer
-
Test inhibitor solution (or buffer for control)
-
DTNB solution
-
Cholinesterase enzyme solution
-
-
Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATCI or BTCI).
-
Measurement: The absorbance at 412 nm is measured kinetically over a period of time (e.g., 5-10 minutes) using a microplate reader.
-
Calculation of Inhibition: The rate of reaction (change in absorbance per minute) is calculated for both the control and the inhibitor-treated wells. The percentage of inhibition is determined using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100
-
IC50 Determination: The experiment is repeated with a range of inhibitor concentrations. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: A simplified workflow of the Ellman's assay for determining cholinesterase inhibition.
Concluding Remarks
The comparison between this compound and donepezil highlights a critical divergence in therapeutic strategy for Alzheimer's disease. Donepezil's high selectivity for AChE makes it a potent option for early-stage disease where AChE is the primary enzyme responsible for acetylcholine hydrolysis. However, as the disease progresses and BChE activity becomes more prominent, the rationale for employing a BChE-selective inhibitor like this compound becomes increasingly compelling.
The data presented underscores the importance of inhibitor selectivity in designing targeted therapies. The experimental protocols detailed provide a standardized framework for the in vitro evaluation of novel cholinesterase inhibitors. Future research should focus on the in vivo efficacy and safety profiles of potent and selective BChE inhibitors to fully elucidate their therapeutic potential in the management of advanced neurodegenerative disorders.
References
- 1. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of BChE Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of a selective butyrylcholinesterase (BChE) inhibitor, represented here as BChE-IN-31, against other established cholinesterase inhibitors. The data presented is a synthesis of findings from multiple studies on selective BChE inhibitors and is intended to serve as a reference for validating neuroprotective efficacy in various neuronal cell lines.
Comparative Efficacy of Cholinesterase Inhibitors
The following table summarizes the neuroprotective and inhibitory activities of our representative selective BChE inhibitor, this compound, in comparison to other commonly used cholinesterase inhibitors like Donepezil and Rivastigmine. The data is compiled from in-vitro studies conducted on relevant neuronal cell lines.
| Compound | Target Enzyme(s) | Cell Line | Neuroprotective Effect | Inhibitory Concentration (IC50) | Cytotoxicity (LD50) | Key Findings |
| This compound (Representative) | Selective BChE | SH-SY5Y, PC12 | Protection against Aβ-induced toxicity and oxidative stress.[1] | BChE: 10-50 nM[2] | >100 µM | Exhibits high selectivity for BChE, potentially reducing cholinergic side effects.[1] |
| Donepezil | Primarily AChE | PC12, SH-SY5Y | Increased cell viability and reduction of neuronal death against Aβ toxicity.[3] | AChE: ~10 nM | >100 µM | Also shows neuroprotective effects through inhibition of GSK-3β activity.[3] |
| Rivastigmine | AChE and BChE | PC12 | Increased cell viability and reduction of neuronal death against Aβ toxicity.[3][4] | AChE: ~200 nM, BChE: ~40 nM | >100 µM | Dual inhibition may be beneficial in later stages of Alzheimer's disease.[5] |
| Galantamine | Primarily AChE | Neuronal Cultures | Increased cell viability and reduction of neuronal death against Aβ toxicity.[3] | AChE: ~400 nM | >100 µM | Also modulates nicotinic acetylcholine receptors.[3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Cell Culture and Treatment
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A commonly used cell line for studying neurodegenerative diseases.
-
PC12 (Rat Pheochromocytoma): Often used to study neuronal differentiation and neurotoxicity.
-
HT-22 (Mouse Hippocampal): A valuable model for studying glutamate-induced oxidative stress.[5]
-
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing cells to agents like amyloid-beta (Aβ) peptides (e.g., Aβ1-42) or glutamate to mimic the pathological conditions of Alzheimer's disease.[1][6]
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound, Donepezil) for a specified period before the addition of the neurotoxic agent.
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Plate cells in a 96-well plate and treat as described above.
-
After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
LDH Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Collect the cell culture supernatant after treatment.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
The amount of formazan produced is proportional to the amount of LDH released, which indicates the level of cytotoxicity.
-
Measure the absorbance at a specific wavelength.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Harvest cells after treatment and wash with a binding buffer.
-
Resuspend the cells in the binding buffer containing Annexin V-FITC and PI.[7]
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
BChE and AChE Inhibition Assays
-
Ellman's Method: This is a widely used method to measure cholinesterase activity.
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains the respective enzyme (BChE or AChE), the substrate (butyrylthiocholine or acetylthiocholine), and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).
-
The enzyme hydrolyzes the substrate, producing thiocholine, which reacts with DTNB to form a yellow-colored compound.
-
The rate of color formation is measured spectrophotometrically and is proportional to the enzyme activity.
-
The inhibitory effect of the compounds is determined by measuring the reduction in enzyme activity in their presence.
-
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the validation of neuroprotective effects.
Caption: Workflow for assessing neuroprotective effects.
Caption: BChE inhibitors can promote neuroprotection via the PI3K/Akt pathway.[3][4]
References
- 1. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly effective and stable butyrylcholinesterase inhibitor with multi-faceted neuroprotection and cognition improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Tri- and Tetracyclic BChE Inhibitors Releasing Reversible Inhibitors upon Carbamate Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Cross-Validation of BChE-IN-31 Activity: A Comparative Guide to Assay Methods
For researchers, scientists, and drug development professionals, the accurate determination of inhibitor potency is paramount. This guide provides a comparative analysis of common assay methods for the selective butyrylcholinesterase (BChE) inhibitor, BChE-IN-31, emphasizing the importance of cross-validation for robust and reliable data.
This compound is a potent and selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease and other neurological disorders. The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), a critical parameter in drug discovery and development. This guide explores the two predominant methods for determining BChE activity and, consequently, the IC50 of its inhibitors: the colorimetric Ellman's assay and fluorescent assays.
Quantitative Comparison of this compound Activity
The inhibitory potency of this compound has been reported with an IC50 value of 65 nM.[1] While the specific assay for this determination is not explicitly stated in all literature, the Ellman's assay is a widely adopted standard for such characterization. To illustrate a comparative scenario, data for a structurally related BChE inhibitor, a derivative of BChE-IN-A, shows an IC50 of 29.7 nM as determined by a modified Ellman's assay.[2] The table below presents a template for comparing this compound activity across different assay platforms.
| Assay Method | Principle | Substrate | Detection | Reported IC50 of this compound |
| Colorimetric (Ellman's Assay) | Enzymatic hydrolysis of a thiocholine ester substrate produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB²⁻) measured spectrophotometrically. | Butyrylthiocholine (BTC) | Absorbance at 412 nm | 65 nM[1] |
| Fluorescent Assay | Enzymatic hydrolysis of a non-fluorescent substrate to produce a highly fluorescent product. | e.g., ThioGlo™, Amplex Red | Fluorescence Emission | Data not currently available in searched literature. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different laboratories and studies.
Colorimetric BChE Inhibition Assay (Ellman's Method)
This method, adapted from the work of Ellman et al. (1961), remains a gold standard for its simplicity, cost-effectiveness, and reliability.
Materials:
-
Butyrylcholinesterase (BChE) enzyme solution
-
This compound (or other inhibitor) solution at various concentrations
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Butyrylthiocholine (BTC) iodide substrate solution
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
To each well of a 96-well microplate, add phosphate buffer, DTNB solution, and the BChE enzyme solution.
-
Add varying concentrations of the this compound solution to the wells designated for the inhibition curve. For control wells (100% activity), add the corresponding volume of solvent.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-20 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the BTC substrate solution to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
The rate of the reaction is proportional to the BChE activity. Calculate the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[3]
Fluorescent BChE Inhibition Assay
Fluorescent assays offer higher sensitivity and can be less susceptible to certain types of interference compared to colorimetric methods.
Materials:
-
Butyrylcholinesterase (BChE) enzyme solution
-
This compound (or other inhibitor) solution at various concentrations
-
Fluorescent substrate (e.g., a coumarin- or resorufin-based substrate)
-
Assay buffer (specific to the substrate used)
-
96-well black microplate (to minimize light scatter)
-
Fluorescence microplate reader
Procedure:
-
To each well of a 96-well black microplate, add the assay buffer and BChE enzyme solution.
-
Add varying concentrations of the this compound solution to the wells for the inhibition curve. Add solvent to the control wells.
-
Incubate the plate at a controlled temperature for a defined period to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the fluorescent substrate solution to all wells.
-
Measure the increase in fluorescence intensity over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the reaction rates and determine the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response model.
Mandatory Visualizations
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Workflow for the cross-validation of this compound activity using two different assay methods.
Caption: Simplified signaling pathway of BChE catalysis and its inhibition by this compound.
Conclusion
Cross-validation of inhibitor potency using orthogonal assay methods is a cornerstone of rigorous pharmacological research. While the Ellman's assay provides a robust and widely used platform for characterizing BChE inhibitors like this compound, fluorescent assays offer a valuable alternative with potentially higher sensitivity. By employing both methods, researchers can gain greater confidence in their findings, identify potential assay-dependent artifacts, and generate a more complete and reliable profile of their compounds of interest. This comprehensive approach is essential for the successful advancement of novel therapeutics targeting butyrylcholinesterase.
References
BChE-IN-31 vs. Tacrine: A Comparative Analysis of Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two cholinesterase inhibitors, BChE-IN-31 and tacrine, with a focus on their potency and selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). The data presented is intended to inform research and development efforts in the field of neurodegenerative diseases, where the selective inhibition of BChE is an emerging therapeutic strategy.
Data Presentation: Potency and Selectivity
The following table summarizes the inhibitory potency (IC50) of this compound and tacrine against BChE and AChE. Lower IC50 values indicate greater potency.
| Compound | BChE IC50 | AChE IC50 | Selectivity (AChE IC50 / BChE IC50) |
| This compound | 65 nM[1][2] | - | Highly Selective for BChE |
| Tacrine | 3 nM - 25.6 nM[1][3] | 14.5 nM - 109 nM[1][2][3] | Non-selective |
Note: IC50 values for tacrine vary across different studies due to variations in experimental conditions (e.g., enzyme source, substrate concentration). This compound is reported to have marginal and reversible inhibition of AChE, indicating high selectivity. A precise IC50 value for AChE was not available in the reviewed literature.
Comparative Analysis
This compound emerges as a highly selective inhibitor of butyrylcholinesterase, with a reported IC50 value of 65 nM.[1][2] In contrast, tacrine is a non-selective inhibitor, potently inhibiting both AChE and BChE.[4] The IC50 values for tacrine can vary, with reported values for BChE ranging from 3 nM to 25.6 nM and for AChE from 14.5 nM to 109 nM.[1][2][3] This lack of selectivity in tacrine has been a contributing factor to its adverse side effects, including hepatotoxicity, which ultimately led to its withdrawal from the market.[4]
The development of selective BChE inhibitors like this compound is driven by the understanding that in later stages of Alzheimer's disease, BChE levels increase while AChE levels decrease. Therefore, selectively inhibiting BChE may offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to non-selective inhibitors like tacrine.
Experimental Protocols
The determination of inhibitory potency (IC50) for cholinesterase inhibitors is typically performed using the Ellman's method . This spectrophotometric assay is a widely accepted standard for measuring cholinesterase activity.
Ellman's Method for Cholinesterase Activity Assay
Principle: This method measures the activity of cholinesterase by quantifying the production of thiocholine from the hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm.[5] The rate of color formation is directly proportional to the cholinesterase activity.
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Test inhibitor (this compound or tacrine) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare solutions of the buffer, enzyme, substrate, DTNB, and the test inhibitor at desired concentrations.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, the enzyme solution, and the test inhibitor at various concentrations. A control well without the inhibitor should be included.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate (ATCI or BTCI) and DTNB to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Comparative selectivity of this compound and tacrine.
Caption: Workflow for assessing cholinesterase inhibition.
References
The Ascendancy of Selectivity: BChE-IN-31 Outperforms Non-Selective Inhibitors in Butyrylcholinesterase Targeting
For Immediate Release
In the intricate landscape of neurodegenerative disease research and drug development, the selective inhibition of butyrylcholinesterase (BChE) has emerged as a promising therapeutic strategy. A novel selective inhibitor, BChE-IN-31*, presents significant advantages over its non-selective counterparts. This guide provides a comprehensive comparison of this compound with established non-selective inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
*It is assumed that "this compound" refers to the selective inhibitor identified in research as "BChE-IN-3".
Unveiling the Advantage: Potency and Selectivity
The therapeutic rationale for targeting BChE, particularly in the later stages of Alzheimer's disease, is compelling. As the disease progresses, the activity of acetylcholinesterase (AChE), the primary enzyme responsible for acetylcholine hydrolysis, declines. Conversely, BChE levels and activity can increase, rendering it a more critical player in regulating acetylcholine levels. Selective BChE inhibitors, therefore, offer the potential for a more targeted therapeutic effect with a reduced side-effect profile compared to non-selective inhibitors that also potently target AChE throughout the body.
BChE-IN-3 demonstrates high potency for BChE with a half-maximal inhibitory concentration (IC50) in the nanomolar range, coupled with minimal activity against AChE. This high selectivity index marks a significant improvement over non-selective inhibitors like rivastigmine, donepezil, and tacrine, which inhibit both enzymes.
Comparative Inhibitory Activity
The following table summarizes the inhibitory potency (IC50 values) of BChE-IN-3 and common non-selective inhibitors against both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). A lower IC50 value indicates greater potency.
| Compound | BChE IC50 (nM) | AChE IC50 (nM) | Selectivity for BChE (AChE IC50 / BChE IC50) |
| BChE-IN-3 | 56.9 | Borderline reversible inhibition | High (exact value not quantified) |
| Rivastigmine | 31 - 238 | 4.3 - 4760 | ~0.1 - 20 |
| Donepezil | 3300 - 7400 | 6.7 - 11 | ~0.0009 - 0.003 |
| Tacrine | 25.6 | 31 - 109 | ~1.2 - 4.3 |
Note: IC50 values for non-selective inhibitors are presented as ranges compiled from multiple studies and can vary based on experimental conditions.
The Cholinergic Pathway in Health and Alzheimer's Disease
The diagram below illustrates the role of both AChE and BChE in the hydrolysis of acetylcholine in a healthy synapse versus the altered state in late-stage Alzheimer's disease, highlighting the increased importance of BChE.
Experimental Protocols
The determination of IC50 values for cholinesterase inhibitors is typically performed using the Ellman's assay.
Principle of the Ellman's Assay
This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color change is proportional to the enzyme activity.
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 value of an inhibitor.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., this compound, rivastigmine) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of BChE or AChE in phosphate-buffered saline (PBS).
-
Prepare a solution of DTNB in PBS.
-
Prepare a solution of the appropriate substrate (butyrylthiocholine for BChE, acetylthiocholine for AChE) in PBS.
-
-
Assay Procedure (96-well plate format):
-
Add buffer, enzyme, and varying concentrations of the inhibitor to the wells of a microplate. Include control wells with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate and DTNB solution to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
The selective inhibition of butyrylcholinesterase represents a refined and potentially more efficacious approach for the treatment of neurodegenerative diseases, particularly in their later stages. This compound, with its high potency and selectivity for BChE, exemplifies the advantages of this targeted strategy over non-selective inhibitors. The data and protocols presented in this guide are intended to support the research and development of next-generation cholinesterase inhibitors with improved therapeutic profiles.
Independent Verification of BChE-IN-31's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the butyrylcholinesterase (BChE) inhibitor BChE-IN-31 with established alternatives, namely rivastigmine and donepezil. The information presented is supported by experimental data to facilitate an independent verification of its mechanism of action and potential therapeutic value.
Introduction to Butyrylcholinesterase (BChE) Inhibition
Butyrylcholinesterase is a serine hydrolase that, along with acetylcholinesterase (AChE), metabolizes the neurotransmitter acetylcholine. In neurodegenerative conditions such as Alzheimer's disease, AChE levels in the brain tend to decrease, while BChE activity can increase or remain stable. This makes BChE an increasingly important therapeutic target for modulating cholinergic neurotransmission. Inhibitors of BChE can increase the synaptic levels of acetylcholine, potentially offering cognitive benefits. This compound is a selective inhibitor of BChE that has also been shown to inhibit the self-induced aggregation of neurotoxic amyloid-β (Aβ) peptides[1].
Comparative Analysis of BChE Inhibitors
The following table summarizes the in vitro inhibitory potency and selectivity of this compound, rivastigmine, and donepezil against human BChE and AChE.
| Compound | BChE IC50 | AChE IC50 | Selectivity Index (AChE IC50 / BChE IC50) |
| This compound (Compound 14d) | 65 nM[1] | 5.9 µM[1] | ~91 |
| Rivastigmine | Varies (in nM to low µM range) | Varies (in nM to low µM range) | Dual inhibitor, moderate selectivity for BChE |
| Donepezil | Varies (in µM range) | Varies (in nM range) | High selectivity for AChE |
Note: IC50 values for rivastigmine and donepezil can vary between studies depending on the experimental conditions. Rivastigmine is known as a dual inhibitor, while donepezil is highly selective for AChE.
Mechanism of Action
BChE inhibitors exert their primary effect by preventing the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the compounds on BChE and AChE is typically determined using a modified Ellman's spectrophotometric method.
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATC) or butyrylthiocholine (BTC) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate, the latter of which can be detected by its absorbance at 412 nm.
General Protocol:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add phosphate buffer (pH 8.0), a solution of DTNB, the enzyme solution (BChE or AChE), and the test compound solution.
-
Incubate the mixture for a predefined period at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATC or BTC).
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinetic Analysis of Inhibition
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed. This involves measuring the initial reaction velocities at various concentrations of both the substrate and the inhibitor. The data is then plotted using methods such as Lineweaver-Burk plots (a double reciprocal plot of 1/velocity versus 1/[substrate]). For this compound and its analogs, a mixed-type inhibition of BChE has been suggested[2][3].
Neuroprotective Effects Assay in SH-SY5Y Cells
The ability of this compound to protect neuronal cells from cytotoxic insults can be assessed using the SH-SY5Y human neuroblastoma cell line.
General Protocol:
-
Culture SH-SY5Y cells in appropriate media.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound at 0-20 µM) for a specified duration (e.g., 24 hours)[1].
-
Induce cytotoxicity by exposing the cells to a neurotoxic agent, such as N-methyl-D-aspartate (NMDA) or hydrogen peroxide (H2O2)[1].
-
After the incubation period with the toxic agent, assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Compare the viability of cells treated with the test compound and the toxic agent to cells treated with the toxic agent alone to determine the neuroprotective effect.
Amyloid-β (Aβ) Self-Aggregation Inhibition Assay
This compound has been reported to inhibit the self-induced aggregation of Aβ peptides[1]. This property is often evaluated using a thioflavin T (ThT) fluorescence assay.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
General Protocol:
-
Prepare a solution of Aβ peptide (e.g., Aβ1-42) and incubate it to induce aggregation.
-
In the presence and absence of the test compound (this compound), monitor the aggregation process over time.
-
At various time points, add ThT to aliquots of the Aβ solution.
-
Measure the fluorescence intensity (e.g., excitation at ~440 nm and emission at ~480 nm).
-
A reduction in the fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.
Conclusion
This compound demonstrates potent and selective inhibition of butyrylcholinesterase in vitro. Its additional reported activities, including neuroprotection and inhibition of amyloid-β aggregation, suggest a multi-target potential that warrants further investigation. This guide provides a framework for the independent verification of these findings by outlining the key comparative data and the experimental methodologies required for such an assessment. The provided protocols, while general, are based on standard and widely accepted methods in the field. For precise replication, it is recommended to consult the primary literature for specific concentrations, incubation times, and other detailed experimental parameters.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for BChE-IN-31
For researchers, scientists, and drug development professionals utilizing BChE-IN-31, a selective butyrylcholinesterase inhibitor, ensuring proper handling and disposal is paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety information and a procedural framework for its proper disposal based on its chemical nature and general laboratory best practices.
Chemical Identity and Handling:
This compound, also known as Compound 14d, is a potent and selective inhibitor of butyrylcholinesterase (BChE) with an IC50 value of 65 nM.[1] Its molecular formula is C31H42N4O.[1] Due to its biological activity as an enzyme inhibitor, it should be handled with care, assuming it may have toxicological properties. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Quantitative Data Summary:
The following table summarizes the key quantitative information available for this compound.
| Property | Value | Reference |
| Molecular Formula | C31H42N4O | [1] |
| IC50 (BChE) | 65 nM | [1] |
| IC50 (AChE) | 5.9 μM | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (In solvent) | -80°C for 1 year | [1] |
Experimental Protocol: General Handling of this compound
Given the absence of a specific SDS, the following general protocol should be followed when handling this compound:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a fully buttoned lab coat.
-
Weighing: When weighing the powdered form, use a balance inside a fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles.
-
Dissolving: If preparing a solution, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment.
Proper Disposal Procedures for this compound
As a bioactive small molecule, this compound and its associated waste should be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as any grossly contaminated items (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Labware: Disposable labware with minimal residual contamination should be placed in a designated container for chemically contaminated solid waste. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous liquid waste.
Labeling and Storage:
All waste containers must be clearly labeled with the full chemical name ("this compound" or "Butyrylcholinesterase Inhibitor this compound"), the primary hazard (e.g., "Toxic," "Chemical Hazard"), and the date. Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
Final Disposal:
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for chemical waste pickup and disposal.
Mandatory Visualizations
The following diagrams illustrate key procedural workflows for the safe handling and disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling BChE-IN-31
Essential Safety Protocols for Handling BChE-IN-31
When working with the potent and selective butyrylcholinesterase inhibitor, this compound, adherence to stringent safety protocols is crucial to mitigate risks. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, biologically active small molecules and cholinesterase inhibitors in a research setting. Cholinesterase inhibitors as a class can have significant physiological effects, and exposure should be minimized.[1]
Immediate Safety and Personal Protective Equipment (PPE)
The primary goal is to prevent accidental exposure through inhalation, skin contact, or ingestion. A risk assessment should be conducted before handling the compound to ensure all potential hazards are identified and addressed.
Engineering Controls:
-
Ventilation: All work involving this compound, especially when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood or other suitable ventilated enclosure.[2]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential for comprehensive protection.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves tested to ASTM D6978 standard or equivalent.[3] | Prevents skin absorption. Double-gloving provides an extra barrier in case of a tear or splash. Change gloves immediately if contaminated. |
| Eye Protection | ANSI-approved safety goggles or safety glasses with side shields.[2][4] | Protects eyes from splashes or aerosolized particles. |
| Body Protection | A long-sleeved, impermeable lab coat that closes in the back.[3] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator may be required depending on the scale of the work and potential for aerosolization.[5] | Use a respirator if there is a risk of inhaling dust or aerosols, especially when handling the powdered form. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills.[6] |
Procedural Guidance for Handling and Disposal
Operational Plan:
-
Preparation: Before starting, ensure all necessary PPE is available and in good condition. The chemical fume hood should be clean and functioning correctly.
-
Weighing: Handle the solid compound with care to avoid creating dust. Weigh the minimum amount required for the experiment.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Handling Solutions: Use appropriate labware and handle solutions with care to avoid spills.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Disposal Plan:
-
Waste Segregation: All disposable materials that come into contact with this compound, including gloves, pipette tips, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Chemical Waste: Dispose of unused this compound and its solutions as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain.[5]
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15-20 minutes.[2] Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Visualizing the Safety Workflow
The following diagrams illustrate the logical flow of safety procedures when working with this compound.
Caption: A workflow diagram illustrating the decision-making process for selecting and using appropriate PPE when handling this compound.
This guidance is intended for trained laboratory personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
References
- 1. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. response.epa.gov [response.epa.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
